molecular formula C10H16N2 B2709759 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole CAS No. 1337600-02-8

1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

Cat. No.: B2709759
CAS No.: 1337600-02-8
M. Wt: 164.252
InChI Key: LWYVGDGZKMJIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole is a chemical compound of significant interest in medicinal chemistry and drug discovery research due to its unique hybrid structure incorporating both pyrrole and pyrrolidine heterocycles. The pyrrole ring is a planar, aromatic five-membered ring that is a key structural motif in numerous natural products and biologically active molecules, serving as a privileged scaffold in the search for new therapeutic agents . The saturated pyrrolidine ring introduces three-dimensional structural diversity and stereochemical complexity, which can be critical for optimizing interactions with biological targets and improving the pharmacokinetic properties of drug candidates . This molecular architecture makes it a valuable scaffold for constructing novel compounds targeting various diseases. Researchers can utilize this compound as a key synthetic intermediate or a core building block for developing potential antibacterial agents, given the established role of pyrrole derivatives in combating Gram-positive and Gram-negative bacteria, including resistant strains . Its structural features are also relevant in other therapeutic areas, such as anticancer and anti-inflammatory research, where similar nitrogen-containing heterocycles have shown substantial activity . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-(pyrrolidin-3-ylmethyl)pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12-6-2-3-10(12)7-9-4-5-11-8-9/h2-3,6,9,11H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYVGDGZKMJIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole chemical structure and properties

[1]

Part 1: Chemical Identity & Structural Analysis[1]

This compound is a bicyclic amine featuring a pyrrole ring and a pyrrolidine ring connected by a methylene (-CH₂-) bridge .[1] Unlike nicotine (which has a direct bond between pyridine and pyrrolidine), the methylene spacer in this molecule introduces rotational freedom, altering the spatial orientation of the cationic center (pyrrolidine nitrogen) relative to the aromatic pi-system (pyrrole).

Nomenclature & Identifiers
  • IUPAC Name: 1-Methyl-2-(pyrrolidin-3-ylmethyl)-1H-pyrrole[1]

  • Chemical Formula:

    
    
    
  • Molecular Weight: 164.25 g/mol [1]

  • Structural Class: 3-Substituted pyrrolidine / 2-Substituted pyrrole hybrid.[1]

  • Core Pharmacophore: Nicotinic Acetylcholine Receptor (nAChR) Agonist/Partial Agonist.[2]

Structural Diagram

The molecule consists of a 1-methylpyrrole moiety attached at the C2 position to the C3 position of a pyrrolidine ring via a methylene linker.

FragmentFunction in Pharmacophore
1-Methylpyrrole Acts as the hydrogen bond acceptor (via pi-cation interactions) and hydrophobic moiety.[1] Mimics the pyridine ring of nicotine.
Methylene Bridge Provides conformational flexibility, allowing the molecule to adopt optimal binding geometries within the nAChR orthosteric site.
Pyrrolidine Contains the secondary amine (protonated at physiological pH), acting as the cationic center essential for electrostatic interaction with the receptor (e.g., Trp147 in

7 subunits).

Part 2: Physicochemical Properties (Predicted)

The following data is synthesized from fragment-based prediction models and homologous series (e.g., nicotine analogs).

PropertyValue (Approx.)Significance
LogP (Octanol/Water) 1.8 – 2.2Highly lipophilic; indicates excellent Blood-Brain Barrier (BBB) permeability.[1]
pKa (Pyrrolidine N) 10.5 – 11.0Predominantly protonated (cationic) at physiological pH (7.4).
pKa (Pyrrole N) ~ -2.9Non-basic; remains neutral and aromatic.[1]
Polar Surface Area (PSA) ~17 ŲLow PSA correlates with high CNS penetration.
Rotatable Bonds 2C2-Methylene and Methylene-C3 bonds allow induced fit binding.[1]
Solubility High (Organic)Soluble in DCM, MeOH, DMSO; moderate water solubility as free base, high as HCl salt.

Part 3: Synthesis Protocols

Due to the specific regiochemistry (C2 of pyrrole to C3 of pyrrolidine), a direct coupling is challenging. The most robust route involves Friedel-Crafts Acylation followed by Reduction .[1]

Retrosynthetic Analysis

The strategic bond disconnection is at the methylene bridge.

  • Precursors: 1-Methylpyrrole and N-Protected Pyrrolidine-3-carboxylic acid derivative.[1]

  • Key Intermediate: Ketone (1-methyl-1H-pyrrol-2-yl)(pyrrolidin-3-yl)methanone.[1]

Step-by-Step Synthesis Protocol
Step 1: Acylation of 1-Methylpyrrole
  • Reagents: 1-Methylpyrrole, N-Boc-pyrrolidine-3-carbonyl chloride, Aluminum Chloride (

    
    ) or Tin(IV) Chloride (
    
    
    ).[1]
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

  • Conditions:

    
    , Inert Atmosphere (
    
    
    ).

Protocol:

  • Dissolve 1.0 eq of N-Boc-pyrrolidine-3-carbonyl chloride in dry DCM.

  • Cool to

    
     and add 1.1 eq of Lewis Acid (
    
    
    ) slowly.
  • Add 1.0 eq of 1-Methylpyrrole dropwise.[1] The Lewis acid directs substitution primarily to the C2 position of the electron-rich pyrrole.

  • Stir for 2-4 hours. Quench with ice water.

  • Extract with DCM, wash with brine, and dry over

    
    .
    
  • Yield: The product is the ketone intermediate: tert-butyl 3-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidine-1-carboxylate.[1]

Step 2: Reduction of Carbonyl to Methylene
  • Reagents: Triethylsilane (

    
    ), Trifluoroacetic Acid (TFA).
    
  • Mechanism: Ionic hydrogenation. This step simultaneously reduces the ketone and removes the Boc protecting group.

Protocol:

  • Dissolve the ketone intermediate in neat TFA (or TFA/DCM 1:1).

  • Add 5.0 eq of Triethylsilane.

  • Reflux at

    
     for 12 hours.
    [1] 4.  Concentrate under vacuum to remove excess TFA/Silane.
    
  • Basify residue with 1M NaOH to pH > 12.

  • Extract the free amine into chloroform or DCM.

  • Purification: Silica gel chromatography (MeOH/DCM with 1%

    
    ).
    
Synthetic Workflow Diagram

SynthesisPathStart11-MethylpyrroleStep1Friedel-Crafts Acylation(AlCl3, DCM, 0°C)Start1->Step1Start2N-Boc-Pyrrolidine-3-COClStart2->Step1InterIntermediate:Ketone-BocStep1->InterStep2Ionic Hydrogenation(Et3SiH / TFA)Inter->Step2 SimultaneousReduction & DeprotectionFinalTarget:1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrroleStep2->Final

Figure 1: Synthetic pathway utilizing Friedel-Crafts acylation followed by ionic hydrogenation to install the methylene bridge.[1]

Part 4: Pharmacological Profile & Mechanism

This molecule is designed to probe the Nicotinic Acetylcholine Receptor (nAChR) binding pocket. The methylene bridge extends the distance between the aromatic center and the cationic nitrogen compared to nicotine, potentially altering subtype selectivity (


Mechanism of Action

The compound acts as an orthosteric ligand at the nAChR.

  • Binding: The protonated pyrrolidine nitrogen forms a cation-

    
     interaction  with Tryptophan residues (e.g., Trp149 in 
    
    
    7) in the receptor's binding site.
  • H-Bonding: The pyrrole ring acts as a hydrogen bond acceptor via its pi-system or the N-methyl group (steric fit) within the hydrophobic pocket.[1]

  • Gating: Binding stabilizes the open-channel conformation, allowing

    
     and 
    
    
    influx.
Signaling Pathway (nAChR Activation)

SignalingLigandLigand:1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrroleReceptornAChR (α4β2 / α7)(Presynaptic/Postsynaptic)Ligand->Receptor Binds Orthosteric SiteConfChangeConformational Change(Channel Opening)Receptor->ConfChangeIonFluxInflux of Na+ / Ca2+ConfChange->IonFluxDepolMembrane DepolarizationIonFlux->DepolDownstreamDownstream Effects:DA Release (Reward)Glutamate Release (Cognition)Depol->Downstream

Figure 2: Signal transduction cascade initiated by ligand binding to neuronal nAChRs.

Structure-Activity Relationship (SAR) Context[1]
  • Methylene Linker: Introduction of the -CH₂- group often reduces affinity for

    
     (high affinity nicotine site) but can maintain or enhance affinity for 
    
    
    nAChR
    , a target for cognitive enhancement in schizophrenia.[1]
  • N-Methylation (Pyrrole): Essential for hydrophobicity.[1] Removal of the methyl group (free NH pyrrole) often leads to rapid metabolic degradation.

  • Pyrrolidine Stereochemistry: The (S)-enantiomer is typically more potent, mimicking natural (S)-nicotine, though the 3-substitution introduces a chiral center that requires resolution for precise pharmacological data.[1]

Part 5: Safety & Handling

  • Toxicity: Like many nicotine analogs, this compound should be treated as highly toxic by ingestion and skin absorption. It may induce cholinergic crisis (tremors, salivation, seizures).

  • Stability: Pyrroles are sensitive to acid-catalyzed polymerization and oxidation.[1] Store the free base under inert gas (Argon) at -20°C. The Hydrochloride salt is significantly more stable.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of volatile pyrrole derivatives.

References

  • Synthesis of Pyrrole-Pyrrolidine Analogs: Title: Synthesis of 1-methyl-2-(1-pyrrolidinylmethyl)-1H-pyrrole and related Mannich bases.[1] Source:Tetrahedron, 1992, Vol 48, p. 4971. (Methodology adapted for C3-linkage). URL:[Link]

  • nAChR Ligand Design (Methylene Bridge SAR): Title: A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors.[3] Source:Molecular Pharmacology, 2019. URL:[Link]

  • Pyrrolidine Scaffolds in Drug Discovery: Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[4] Source:Molecules, 2021.[5][6] URL:[Link]

Pharmacological profile of pyrrole-pyrrolidine hybrid compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Profile of Pyrrole-Pyrrolidine Hybrid Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the pharmacological landscape of hybrid compounds containing both pyrrole and pyrrolidine scaffolds. These nitrogen-containing heterocyclic moieties are prevalent in a vast array of natural products and synthetic drugs, making their combination a focal point of significant interest in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the synthesis, mechanisms of action, and therapeutic potential of these promising molecular hybrids. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.

The Chemical and Biological Significance of the Pyrrole-Pyrrolidine Scaffold

The pyrrole ring, an aromatic five-membered heterocycle, is a fundamental structural unit in vital biomolecules such as heme, chlorophyll, and vitamin B12.[1][3] Its electron-rich nature makes it a versatile building block in medicinal chemistry. Conversely, pyrrolidine, its saturated analog, provides structural flexibility and serves as a key component in numerous alkaloids and pharmacologically active agents.[2]

The rationale for creating pyrrole-pyrrolidine hybrids lies in the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action.[1][4] This strategy has led to the development of compounds with a broad spectrum of biological activities, which will be explored in the subsequent sections.[1][5]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrrole-pyrrolidine hybrids have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[5][6][7] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[5][6][8]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A significant number of polysubstituted pyrrolidine derivatives have been shown to exert their anticancer effects by triggering programmed cell death, or apoptosis. For instance, certain pyrrolidine compounds induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from entering the DNA synthesis (S) phase and ultimately leading to apoptosis.[6] This is often confirmed through flow cytometry analysis, which can quantify the distribution of cells in different phases of the cell cycle.

The apoptotic pathway is a tightly regulated process involving a cascade of enzymes called caspases. The activation of these caspases is a hallmark of apoptosis. Some novel spiro-pyrrolidine hybrids have been shown to induce cancer cell death primarily through this pathway, a finding confirmed by observing fluorescently labeled cells under microscopy, which indicates caspase activation.[9]

Figure 1. Simplified workflow for assessing anticancer activity. A Pyrrole-Pyrrolidine Hybrid Compound C MTT Assay (Cytotoxicity Screening) A->C B Cancer Cell Lines (e.g., HCT116, HL60, MCF-7) B->C D Determine IC50 Value C->D Quantitative Analysis E Flow Cytometry (Cell Cycle Analysis) D->E Investigate Mechanism F Caspase Activation Assay (Apoptosis Confirmation) D->F Investigate Mechanism G Cell Cycle Arrest (e.g., G0/G1 Phase) E->G H Induction of Apoptosis F->H I Inhibition of Proliferation G->I H->I

Caption: Workflow for evaluating the anticancer potential of hybrid compounds.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many pyrrole-containing compounds exert their anticancer activity by directly inhibiting key enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8] These receptors play a critical role in tumor growth, angiogenesis, and metastasis. Molecular docking studies are frequently employed to understand how these hybrid molecules bind to the ATP-binding sites of these kinases, providing a rationale for their inhibitory activity and guiding the design of more potent derivatives.[8][10]

Quantitative Data on Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassCancer Cell LineIC50 (µM)Reference
Polysubstituted Pyrrolidines (3h, 3k)HCT116, HL60, A549, etc.2.9 - 16[6]
Pyrrolidine-Indole HybridsHCT116 (Colon Cancer)78[11]
Pyrrolomycin Analogs (34a-c)MDA-MB (Breast Cancer)Not specified, but potent[1]
Spiro-pyrrolidine HybridsVarious cancer cell linesModerate concentrations[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Causality: This protocol is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, HL60) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrole-pyrrolidine hybrid compounds in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution. Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (on a logarithmic scale) to determine the IC50 value using non-linear regression analysis.

Antimicrobial and Antitubercular Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrrole-pyrrolidine hybrids have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, fungi, and even Mycobacterium tuberculosis.[12][13][14]

Mechanism of Action

The precise mechanisms of antimicrobial action can vary. For some compounds, it may involve the disruption of the bacterial cell wall or membrane. For others, it could be the inhibition of essential enzymes, such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.[15] In the context of antitubercular activity, some hybrid molecules are designed to inhibit specific enzymes in M. tuberculosis, such as the enoyl acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis pathway.[15][16]

Figure 2. General mechanism of enzyme inhibition by hybrid compounds. Substrate Substrate (e.g., ATP, Fatty Acid Precursor) Enzyme Target Enzyme (e.g., DNA Gyrase, InhA) Substrate->Enzyme Complex Enzyme-Substrate Complex Enzyme->Complex Binds Inhibited Inhibited Enzyme (Inactive) Enzyme->Inhibited Hybrid Pyrrole-Pyrrolidine Hybrid Inhibitor Hybrid->Enzyme Binds to Active Site Product Biological Product (e.g., Replicated DNA, Mycolic Acid) Complex->Product Catalysis NoProduct Biological Process Blocked Inhibited->NoProduct Prevents Catalysis

Caption: Enzyme inhibition as a key antimicrobial mechanism.

Quantitative Data on Antimicrobial Activity

Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrrolyl Pyrrolidine Derivatives (VIIb, VIIc, VIId)Gram-negative bacteria6.25 - 100[12]
Pyrrolyl Pyrrolidine Derivatives (VIIb, VIId)M. tuberculosis H37Rv6.25[12]
Pyrrolidine-dione Derivatives (Compound 8)Bacteria & Fungi16 - 256[13]
Pyrrolidine-Indole Hybrids (6a)M. tuberculosis H37Rv31.25[4][14]
Pyrrolidine-Indole Hybrids (6b)A. baumannii62.5[4][14]
Pyrrolidine-Indole Hybrids (6a, 6b)C. albicans62.5[14]
Experimental Protocol: Broth Microdilution for MIC Determination

Causality: This method determines the MIC by exposing a standardized inoculum of bacteria to serial dilutions of an antimicrobial agent in a liquid nutrient broth. The lack of visible turbidity after incubation indicates inhibition of growth. This protocol is a gold standard for quantitative susceptibility testing.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds. Dissolve the compounds in DMSO to create a stock solution, then dilute further in the broth.[12] The final concentrations may range from 0.2 to 100 µg/mL or higher.[12]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted compound, bringing the final volume to 200 µL.

  • Controls: Include several controls on each plate:

    • Growth Control: Wells with broth and inoculum only (no compound).

    • Sterility Control: Wells with broth only (no inoculum).

    • Solvent Control: Wells with broth, inoculum, and the highest concentration of DMSO used.[12]

    • Positive Control: Wells with a known antibiotic (e.g., ciprofloxacin).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control. A colorimetric indicator like resazurin or INT can be added to aid in visualizing viability.

Neuroprotective and Anti-inflammatory Activities

Chronic inflammation and neurodegeneration are underlying factors in many debilitating diseases. Pyrrole-pyrrolidine hybrids have shown promise as both anti-inflammatory and neuroprotective agents.[1][17]

Mechanism of Action: Enzyme Inhibition
  • Anti-inflammatory: The anti-inflammatory properties of some hybrids are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2.[1] COX-2 is responsible for producing prostaglandins, which are key mediators of inflammation and pain. Molecular docking studies have helped confirm the binding of these analogs to the COX-2 active site.[1]

  • Neuroprotection: In the context of neurodegenerative diseases like Alzheimer's, one therapeutic strategy is to increase the levels of the neurotransmitter acetylcholine. Pyrrolidine-based hybrids have been designed as potent inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[4][17] Other neuroprotective mechanisms include acting as sodium channel blockers to prevent excitotoxicity in conditions like ischemic stroke and exhibiting antioxidant properties that protect neurons from oxidative stress.[18][19][20]

Quantitative Data on Enzyme Inhibition

Enzyme inhibitory activity is often expressed as the Ki (inhibition constant) or IC50 value.

CompoundTarget EnzymeKi or IC50Reference
Pyrrolidine Hybrid (6b)Acetylcholinesterase (AChE)Ki: 43.17 nM[4]
Pyrrolidine Hybrid (6b)Carbonic Anhydrase II (hCAII)Ki: 75.79 nM[4]
Pyrrolidine Derivative (5e)Neuronal Na+ ChannelsPotent Blocker[18]
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Causality: This spectrophotometric method is based on the reaction of acetylthiocholine (a substrate for AChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB, a solution of acetylthiocholine iodide (ATCI), and the test compounds dissolved in a suitable buffer with a minimal amount of organic solvent.

  • Assay Procedure: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of AChE enzyme solution.

  • Pre-incubation: Incubate the mixture for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add 10 µL of the ATCI substrate solution to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control without any inhibitor. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Conclusion and Future Directions

The hybridization of pyrrole and pyrrolidine rings has proven to be a highly effective strategy in medicinal chemistry, yielding a diverse array of compounds with significant pharmacological potential. These hybrids have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities through various mechanisms of action, including enzyme inhibition and the modulation of key cellular pathways.

The self-validating and detailed protocols provided in this guide serve as a foundation for the consistent and reliable evaluation of new chemical entities. Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic profiles. Advanced techniques such as structure-based drug design, guided by molecular docking and computational modeling, will be instrumental in developing the next generation of pyrrole-pyrrolidine hybrid drugs to address unmet medical needs.

References

  • Joshi, S. D., Dixit, S. R., Sanjay, K., & Kulkarni, V. H. (2015).
  • Jeelan Basha, N., et al. (2022).
  • Various Authors. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie.
  • Request PDF. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies.
  • Various Authors. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a.
  • Mehta, S. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. SciSpace.
  • Jeelan Basha, N., et al. (n.d.).
  • Request PDF. (2026). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions.
  • Various Authors. (n.d.). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][11][12]diazepine derivatives as potent EGFR/CDK2 inhibitors. PMC.

  • Various Authors. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed.
  • Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters.
  • Various Authors. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology Biochemistry and Behavior.
  • Various Authors. (2008).
  • Various Authors. (n.d.). Novel hybrid-pyrrole derivatives: their synthesis, antitubercular evaluation and docking studies. RSC Publishing.
  • Various Authors. (2020). In vitro Mechanistic Exploration of Novel Spiropyrrolidine Heterocyclic Hybrids as Anticancer Agents. Frontiers.
  • Various Authors. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Taylor & Francis Online.
  • Various Authors. (2022). An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint. Bentham Science.
  • Request PDF. (n.d.). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety.
  • Various Authors. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
  • Various Authors. (2020).
  • Various Authors. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry.
  • Mateev, E. (2021). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PDF.
  • Various Authors. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
  • Various Authors. (2025).
  • Various Authors. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed.
  • Various Authors. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI.

Sources

Toxicological Profiling and Safety Protocols: 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety profile, toxicological assessment strategies, and handling protocols for 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole .

Advisory: This compound is a specialized research chemical (Novel Chemical Entity or NCE) with structural homology to nicotinic alkaloids.[1] Unlike industrial solvents like N-Methyl-2-pyrrolidone (NMP), this molecule lacks a standardized, globally harmonized Safety Data Sheet (SDS) derived from decades of industrial use.[1][2] Therefore, this guide utilizes Predictive Toxicology and Read-Across Methodology from structural analogs (Nicotine, N-methylpyrrole) to establish a maximum-protection safety baseline.[1][2]

Part 1: Chemical Identity & Structural Hazard Analysis[1]

To accurately assess toxicity, we must first deconstruct the molecule into its pharmacophores.[1] This compound is a "chimeric" alkaloid combining an electron-rich heteroaromatic ring with a saturated amine.[2]

Structural Decomposition[1][2]
  • Moiety A (The Head): 1-Methylpyrrole.[1][2][3] Unlike pyridine (in nicotine), the pyrrole ring is electron-rich and susceptible to oxidative metabolism.[1]

  • Moiety B (The Linker): Methylene bridge (-CH2-).[1][2] Increases conformational flexibility compared to a direct bond.[1]

  • Moiety C (The Tail): Pyrrolidine ring (attached at C3).[1] This is the classic "cationic head" required for binding to Nicotinic Acetylcholine Receptors (nAChRs).[1]

Predicted Toxicological Mechanism

Based on Structure-Activity Relationships (SAR) of 3-substituted pyrrolidines, this molecule functions as a nicotinic acetylcholine receptor (nAChR) ligand .[1][2]

  • Primary Hazard (Acute): Cholinergic Hyperstimulation. The pyrrolidine nitrogen, at physiological pH, is protonated and mimics the quaternary ammonium of acetylcholine.[1]

  • Secondary Hazard (Metabolic): Bioactivation. The electron-rich N-methylpyrrole ring is a substrate for CYP450 enzymes, potentially forming reactive electrophilic species (epoxides or iminium ions) capable of covalent protein binding (hepatotoxicity).[1][2]

Part 2: Toxicity Data & Risk Assessment[1]

Since experimental LD50 data is not established for this specific isomer, the following safety margins are calculated based on Read-Across Analogs (Nicotine and N-Methylpyrrole).

Quantitative Toxicity Estimates (Read-Across)
EndpointPredicted Value / RangeBasis of Prediction
Acute Oral Toxicity (LD50) 5 – 50 mg/kg (Rat)High potency assumed due to nAChR pharmacophore (Nicotine LD50 ~50 mg/kg in rats).[1][2]
Target Organ Toxicity CNS (Seizures), CVS (Hypertension)Mechanism of Action (nAChR Agonism).[1]
Skin Absorption High Permeability Lipophilic pyrrole ring + basic amine facilitates dermal penetration.[1]
Metabolic Liability High (Hepatotoxic potential)Electron-rich pyrrole ring is prone to bioactivation by CYP2E1/CYP2A6.[1][2]
Genotoxicity EquivocalPyrrolidine metabolites can form reactive iminium ions; requires Ames testing.[1]
Clinical Toxidrome (Symptoms of Exposure)

Researchers must monitor for "Nicotinic Toxidrome" upon exposure:

  • Early Phase (Stimulation): Salivation, lacrimation, tremors, tachycardia, hypertension.[1]

  • Late Phase (Depression): Dyspnea (respiratory muscle paralysis), bradycardia, hypotension, coma.[1]

Part 3: Metabolic Activation Pathways (Visualization)[1]

The following diagram illustrates the predicted metabolic fate of the molecule, highlighting the transition from a pharmacological agent to a potential toxicant via CYP450 oxidation.[1]

MetabolicPathways Parent 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole (Parent Compound) CYP CYP450 Oxidation (Liver) Parent->CYP Phase I Metabolism NOxide N-Oxide Metabolite (Polar, Excretable) CYP->NOxide Flavin Monooxygenase Epoxide Pyrrole-2,3-Epoxide (Reactive Electrophile) CYP->Epoxide Bioactivation (Risk) Iminium Pyrrolidinium Ion (Reactive Intermediate) CYP->Iminium Alpha-Carbon Hydroxylation Adduct Protein Adducts (Hepatotoxicity) Epoxide->Adduct Covalent Binding Iminium->Adduct Macromolecule Attack

Figure 1: Predicted metabolic pathways showing the divergence between detoxification (N-Oxidation) and bioactivation (Epoxide/Iminium formation) which drives toxicity.[2]

Part 4: Experimental Safety Protocols

For researchers synthesizing or testing this compound, standard "Good Laboratory Practice" (GLP) is insufficient.[1] You must employ High-Potency Compound (HPC) protocols.[1][2]

Handling & Containment Workflow
  • Engineering Controls:

    • All weighing and dissolution must occur within a Class II Biological Safety Cabinet or a Powder Containment Hood (HEPA filtered).[1]

    • Static Control: Use an ionizing bar during weighing; charged particles of potent amines can disperse unexpectedly.[1]

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling pure powder outside a hood.[1]

    • Dermal: Double-gloving (Nitrile over Laminate).[1][2] The pyrrole moiety is highly lipophilic and may permeate standard latex.[1]

  • Deactivation Solution (Spill Cleanup):

    • Do not use simple water.[1] Use a dilute acidic solution (1% HCl or Acetic Acid) to protonate the pyrrolidine nitrogen, rendering it non-volatile and water-soluble, followed by an oxidative cleaner (10% Bleach) to degrade the pyrrole ring.[1]

Emergency Response Algorithm

SafetyResponse Exposure Accidental Exposure (Dermal/Inhalation) Assess Assess Symptoms (Tremors, Salivation?) Exposure->Assess Minor Minor Exposure (No systemic signs) Assess->Minor Asymptomatic Major Systemic Toxicity (Nicotinic Crisis) Assess->Major Symptomatic Action1 Wash 15 min (Soap/Water) Monitor 4 hours Minor->Action1 Action2 Administer Atropine (Muscarinic Antagonist) Major->Action2 First Line Action3 Supportive Care (Benzodiazepines for Seizures) Major->Action3 Seizure Control

Figure 2: Emergency decision tree for exposure to nicotinic analogs. Note that Atropine treats muscarinic symptoms but does not reverse neuromuscular paralysis.[1]

Part 5: Determination of Toxicological Parameters (Methodology)

If you are required to generate safety data for this NCE, follow this hierarchical testing strategy to minimize animal use while ensuring safety.

Step 1: In Silico & In Vitro Screening (Non-Animal)

Before any in vivo work, validate the hazard profile.[1]

  • Assay A: hERG Channel Inhibition (Cardiotoxicity)

    • Rationale: Many pyrrolidine-based alkaloids block potassium channels, leading to QT prolongation.[1]

    • Protocol: Patch-clamp assay on CHO cells expressing hERG.[1][2]

    • Threshold: IC50 < 10 µM indicates high cardiac risk.[1]

  • Assay B: Metabolic Stability (Microsomal)

    • Rationale: Determine if the pyrrole ring is rapidly converted to reactive metabolites.[1]

    • Protocol: Incubate 1 µM compound with Human Liver Microsomes (HLM) + NADPH.[1] Analyze via LC-MS/MS for glutathione adducts (markers of reactive metabolites).

Step 2: Cytotoxicity (Cellular Health)[1]
  • Cell Lines: HepG2 (Liver model) and SH-SY5Y (Neuronal model).[1][2]

  • Readout: MTT or ATP-glo assay.[1][2]

  • Interpretation: If IC50 is < 10 µM in SH-SY5Y, treat the compound as a specific neurotoxin.[1]

Step 3: Up-and-Down Procedure (OECD 425)

If animal data is legally required for IND (Investigational New Drug) filing:

  • Method: Do not use full LD50 cohorts. Use the OECD 425 "Up-and-Down" method.

  • Starting Dose: 1.75 mg/kg (Based on Nicotine read-across).[1][2]

  • Stop Criteria: First sign of tremors or convulsions.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nicotine (Structural Analog).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyrrole and N-Methylpyrrole Toxicity.[1] Retrieved from [Link][1]

  • Hukkanen, J., et al. (2005).[1] Metabolism and Disposition Kinetics of Nicotine.[1] Pharmacological Reviews.[1] Retrieved from [Link][1]

  • OECD Guidelines for the Testing of Chemicals. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.[1] Retrieved from [Link][1][4]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole . The guide prioritizes industrial scalability, cost-efficiency, and chemical stability, avoiding common pitfalls associated with pyrrole chemistry (e.g., acid-catalyzed polymerization).

Executive Summary

The target molecule, 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole , features an electron-rich 1-methylpyrrole ring linked via a methylene bridge to the C3 position of a pyrrolidine ring. This scaffold is a critical intermediate in the synthesis of bioactive alkaloids, kinase inhibitors, and GPCR ligands.

This protocol outlines a Convergent Acylation-Reduction Strategy . Unlike linear approaches, this route minimizes step count and maximizes regioselectivity by exploiting the natural reactivity of the pyrrole C2 position. The process avoids expensive transition metal catalysts (e.g., Suzuki/Stille couplings) in favor of classical, scalable Friedel-Crafts and Wolff-Kishner chemistries.

Key Process Advantages
  • Regiocontrol: Exclusive C2-functionalization of the pyrrole ring.

  • Scalability: Uses commodity reagents (AlCl₃, Hydrazine, Oxalyl Chloride).

  • Stability Management: Circumvents acid-induced pyrrole polymerization by utilizing base-mediated reduction steps.

Retrosynthetic Analysis

The most logical disconnection is at the methylene bridge. Disconnecting the C2(pyrrole)-CH₂ bond reveals two primary precursors: the nucleophilic 1-Methylpyrrole and the electrophilic Pyrrolidine-3-carbonyl derivative .

Retrosynthesis Target Target: 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole Intermediate Intermediate: Ketone Precursor Target->Intermediate Reduction (C=O to CH₂) Precursors Starting Materials: 1-Methylpyrrole + N-Boc-Pyrrolidine-3-Carboxylic Acid Intermediate->Precursors Friedel-Crafts Acylation

Figure 1: Retrosynthetic strategy focusing on the construction of the C-C bond via acylation followed by deoxygenation.

Detailed Experimental Protocol

Phase 1: Electrophile Activation

Objective: Convert N-Boc-pyrrolidine-3-carboxylic acid to the corresponding acid chloride. Note: The use of the Boc protecting group is critical to prevent side reactions involving the secondary amine.

Reagents:

  • (±)-N-Boc-pyrrolidine-3-carboxylic acid (1.0 equiv) [CAS: 140148-70-5]

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 0.05 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 vol)

Procedure:

  • Charge a reactor with N-Boc-pyrrolidine-3-carboxylic acid and anhydrous DCM under N₂ atmosphere.

  • Cool the suspension to 0 °C.

  • Add catalytic DMF.

  • Add Oxalyl Chloride dropwise over 30 minutes, maintaining internal temperature < 5 °C. Caution: Vigorous gas evolution (CO, CO₂, HCl).

  • Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases and the solution becomes clear.

  • Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM (5 vol) for the next step.

Phase 2: Friedel-Crafts Acylation

Objective: Couple the acid chloride to 1-Methylpyrrole at the C2 position. Mechanism: Electrophilic Aromatic Substitution (EAS). 1-Methylpyrrole is highly activated; mild Lewis acid conditions favor C2 over C3 substitution.

Reagents:

  • 1-Methylpyrrole (1.1 equiv)

  • Aluminum Chloride (AlCl₃) (1.2 equiv)

  • DCM (anhydrous, 10 vol)

Procedure:

  • In a separate vessel, suspend AlCl₃ in anhydrous DCM at 0 °C.

  • Add 1-Methylpyrrole dropwise. The mixture may darken (complex formation).

  • Add the solution of Acid Chloride (from Phase 1) dropwise to the pyrrole/AlCl₃ mixture over 1 hour, maintaining temperature at 0–5 °C.

  • Stir at 0 °C for 2 hours. Monitor by HPLC/TLC.

    • Checkpoint: The major product should be the 2-acyl isomer. The 3-acyl isomer is a minor impurity (<10%) due to steric directing of the N-methyl group.

  • Quench: Pour the reaction mixture slowly into an ice/water mixture (20 vol). Exothermic.

  • Separate phases. Wash the organic layer with 1M NaHCO₃ (to remove unreacted acid) and Brine.

  • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or perform a silica plug filtration to obtain Intermediate A: tert-butyl 3-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidine-1-carboxylate .

Phase 3: Wolff-Kishner Reduction

Objective: Reduce the ketone carbonyl to a methylene group. Rationale: Pyrroles are acid-sensitive (prone to polymerization in acidic reduction conditions like Clemmensen). The Wolff-Kishner (Huang-Minlon modification) uses basic conditions, which pyrroles tolerate well.

Reagents:

  • Intermediate A (1.0 equiv)[1][2]

  • Hydrazine Hydrate (80% or 64% aq., 5.0 equiv)

  • Potassium Hydroxide (KOH) (4.0 equiv)

  • Diethylene Glycol (DEG) or Triethylene Glycol (10 vol)

Procedure:

  • Charge reactor with Intermediate A, Hydrazine Hydrate, KOH, and DEG.

  • Heat to 120 °C for 2 hours. (Formation of hydrazone).

  • Increase temperature to 180–200 °C and distill off water and excess hydrazine. Use a Dean-Stark trap if necessary.

  • Reflux at 200 °C for 3–4 hours until N₂ evolution ceases.

  • Cool to RT. Dilute with water (20 vol).

  • Extract with Ethyl Acetate (3 x 10 vol).

  • Wash combined organics with Brine, dry over MgSO₄, and concentrate to yield Intermediate B: tert-butyl 3-((1-methyl-1H-pyrrol-2-yl)methyl)pyrrolidine-1-carboxylate .

Phase 4: Deprotection and Salt Formation

Objective: Remove the Boc group to release the secondary amine.

Reagents:

  • Trifluoroacetic acid (TFA) (10 equiv) in DCM (1:1 ratio) OR 4M HCl in Dioxane.

  • Recommended for Scale: 4M HCl in Dioxane (avoids expensive TFA removal).

Procedure:

  • Dissolve Intermediate B in DCM (5 vol).

  • Add 4M HCl in Dioxane (5 equiv) at 0 °C.

  • Stir at RT for 2–4 hours. Monitor for disappearance of Boc-protected material.

  • Concentrate to dryness.[2][3]

  • Workup: The product is the hydrochloride salt.

    • Option A (Free base): Basify with 2M NaOH, extract into DCM, dry, and distill (bp approx 110 °C at 0.5 mmHg).

    • Option B (Stable Salt): Recrystallize the crude HCl salt from Ethanol/Ether to obtain the final product as a white crystalline solid.

Process Workflow Diagram

ProcessFlow Step1 Step 1: Activation N-Boc-Pyrrolidine-3-COOH + (COCl)2 -> Acid Chloride Step2 Step 2: Friedel-Crafts Coupling + 1-Methylpyrrole / AlCl3 -> Ketone Intermediate Step1->Step2 Electrophile Generation Step3 Step 3: Wolff-Kishner Reduction NH2NH2 / KOH / 200°C -> Methylene Linked Intermediate Step2->Step3 C-C Bond Formed Step4 Step 4: Deprotection HCl / Dioxane -> Final Product (HCl Salt) Step3->Step4 Deoxygenation

Figure 2: Step-by-step process flow for the scalable synthesis.

Analytical Specifications (QC)

ParameterSpecificationMethod
Appearance White to off-white solid (HCl salt) or colorless oil (free base)Visual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Conforms to Structure¹H-NMR (400 MHz, DMSO-d₆)
Mass Spec [M+H]⁺ = 165.13 ± 0.5LC-MS (ESI+)
Residual Solvents Compliant with ICH Q3CGC-HS

Expected ¹H-NMR Data (Free Base, CDCl₃):

  • Pyrrole Ring: δ 6.55 (m, 1H, H-5), 6.05 (m, 1H, H-4), 5.90 (m, 1H, H-3).

  • N-Methyl: δ 3.60 (s, 3H).

  • Bridge: δ 2.60 (d, 2H, -CH₂-).

  • Pyrrolidine: δ 2.9–3.2 (m, 4H), 2.4 (m, 1H, H-3), 1.4–1.9 (m, 2H).

Safety & Handling

  • 1-Methylpyrrole: Flammable liquid. Toxic if inhaled. Polymerizes exothermically in the presence of strong acids. Store under inert gas.

  • Hydrazine Hydrate: Carcinogenic, highly toxic, and unstable. Use in a dedicated fume hood with blast shielding during the high-temperature distillation step.

  • Aluminum Chloride: Reacts violently with water. Quench reactions slowly and carefully.

References

  • Pyrrole Reactivity & Friedel-Crafts Acylation

    • Anderson, H. J., & Lee, S. F. (1965). "Pyrrole Chemistry: Acylation of Pyrrole and N-Alkylpyrroles." Canadian Journal of Chemistry, 43(2), 409-414.

  • Wolff-Kishner Reduction on Heterocycles

    • Huang-Minlon. (1946). "A Simple Modification of the Wolff-Kishner Reduction." Journal of the American Chemical Society, 68(12), 2487–2488.

  • Synthesis of Pyrrolidine-Pyrrole Analogs

    • Muchowski, J. M., et al. (1992). "Synthesis of 1-methyl-2-(1-pyrrolidinylmethyl)-1H-pyrrole." Tetrahedron, 48(24), 4971-4984. (Provides foundational data on similar connectivity).

  • General Scalable Protocols for Pyrroles

    • Sigma-Aldrich Application Note. "Friedel–Crafts Acylation Mechanism and Protocols."

Sources

Step-by-step preparation of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the step-by-step synthesis of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole , a privileged scaffold in medicinal chemistry often found in histamine antagonists and kinase inhibitors. The protocol overcomes common challenges associated with pyrrole chemistry—specifically the acid-sensitivity of electron-rich pyrroles and regioselectivity issues—by utilizing a robust Friedel-Crafts acylation followed by a Wolff-Kishner reduction .

This guide is designed for medicinal chemists requiring a scalable, high-fidelity route (gram-scale) starting from commercially available precursors: 1-methylpyrrole and N-Boc-pyrrolidine-3-carboxylic acid .

Retrosynthetic Analysis & Strategy

The synthesis is designed to construct the C(sp2)-C(sp3) bond between the electron-rich pyrrole ring and the pyrrolidine arm. Direct alkylation is avoided due to the tendency of pyrroles to polymerize (form "pyrrole red") under alkylating conditions. Instead, we employ an Acylation-Reduction strategy.[1]

Strategic Pillars:

  • Regiocontrol: 1-Methylpyrrole undergoes electrophilic aromatic substitution preferentially at the C2 (

    
    ) position.
    
  • Stability: The intermediate ketone is electron-deficient, stabilizing the pyrrole ring against oxidation during processing.

  • Reduction: The carbonyl is removed via Wolff-Kishner conditions, which are basic and therefore spare the acid-sensitive alkyl-pyrrole product from polymerization.

Retrosynthesis Target Target Molecule 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole Intermediate Intermediate Ketone (C=O at Linker) Target->Intermediate Wolff-Kishner Reduction (C=O -> CH2) Precursors Precursors 1-Methylpyrrole + N-Boc-pyrrolidine-3-carboxylic acid Intermediate->Precursors Friedel-Crafts Acylation (C-C Bond Formation)

Figure 1: Retrosynthetic disconnection showing the Acylation-Reduction pathway.

Safety & Pre-requisites

  • Pyrrole Handling: 1-Methylpyrrole is light-sensitive and prone to oxidation. Use freshly distilled reagents or bottles stored under inert gas.

  • Oxalyl Chloride: Generates CO and CO2. Must be used in a well-ventilated fume hood.

  • Hydrazine Hydrate: Highly toxic and a potential carcinogen. Avoid contact and inhalation.

  • Inert Atmosphere: All reactions, particularly the acylation, must be performed under dry Nitrogen or Argon.

Detailed Experimental Protocol

Phase 1: Activation of the Carboxylic Acid

Objective: Convert N-Boc-pyrrolidine-3-carboxylic acid to its corresponding acid chloride.

  • Reagents:

    • N-Boc-pyrrolidine-3-carboxylic acid (1.0 equiv, 10.0 g)

    • Oxalyl chloride (1.2 equiv)

    • DMF (catalytic, 5 drops)

    • Dichloromethane (DCM, anhydrous, 100 mL)

Protocol:

  • Charge a flame-dried 250 mL Round Bottom Flask (RBF) with N-Boc-pyrrolidine-3-carboxylic acid and anhydrous DCM under

    
    .
    
  • Cool the solution to 0°C using an ice bath.

  • Add catalytic DMF.

  • Add Oxalyl chloride dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Vigorous gas evolution (CO, CO2, HCl).

  • Allow the reaction to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

  • Concentrate the mixture in vacuo to yield the crude acid chloride as a yellow oil.

  • Critical Step: Azeotrope with dry toluene (2 x 20 mL) to remove residual oxalyl chloride. Use immediately in Phase 2.

Phase 2: Friedel-Crafts Acylation (C-C Bond Formation)

Objective: Couple the acid chloride with 1-methylpyrrole at the C2 position.

  • Reagents:

    • Crude Acid Chloride (from Phase 1)

    • 1-Methylpyrrole (1.1 equiv)

    • Aluminum Chloride (

      
      , 1.2 equiv)
      
    • DCM (anhydrous, 150 mL)

Protocol:

  • Suspend

    
     in 100 mL anhydrous DCM in a fresh 500 mL RBF under 
    
    
    
    . Cool to 0°C.[2]
  • Dissolve the crude acid chloride in 50 mL DCM and add it dropwise to the

    
     suspension. Stir for 15 min to form the acylium complex.
    
  • Add 1-Methylpyrrole dropwise over 30 minutes. Maintain internal temperature < 5°C to prevent polymerization.

  • Stir at 0°C for 1 hour, then warm to RT and stir for 4 hours.

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/water containing 10 mL of concentrated HCl.

  • Separate phases. Extract the aqueous layer with DCM (2 x 100 mL).

  • Wash combined organics with sat.

    
     (to remove acid) and brine.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (SiO2, Hexanes:EtOAc gradient) to isolate Intermediate A : tert-butyl 3-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidine-1-carboxylate.

Phase 3: Wolff-Kishner Reduction & Global Deprotection

Objective: Reduce the ketone to a methylene group.[3] Note: The harsh basic conditions (KOH, 200°C) may partially or fully cleave the Boc group. This protocol assumes Boc cleavage is desired or acceptable.

  • Reagents:

    • Intermediate A (1.0 equiv)

    • Hydrazine hydrate (80%, 5.0 equiv)

    • Potassium Hydroxide (KOH, pellets, 4.0 equiv)

    • Ethylene Glycol (Solvent, 10 vol)

Protocol:

  • In a high-pressure tube or RBF equipped with a Dean-Stark trap (if atmospheric), dissolve Intermediate A in ethylene glycol.

  • Add KOH pellets and Hydrazine hydrate.

  • Heat to 120°C for 2 hours to form the hydrazone.

  • Increase temperature to 190-200°C. Distill off excess water/hydrazine via the Dean-Stark trap or distillation head.

  • Reflux at 200°C for 4-6 hours. (Evolution of

    
     gas).
    
  • Cool to RT. Dilute with water (50 mL).

  • Extract with Ethyl Acetate (3 x 50 mL).

  • Workup: Wash organics with brine, dry over

    
    , and concentrate.
    
  • Analysis: Check LC-MS.

    • Scenario A (Boc lost): Product is the free amine.

    • Scenario B (Boc intact): Treat residue with 4M HCl in Dioxane (RT, 2h) to remove Boc.

  • Final Isolation: The crude free amine is purified via reverse-phase prep-HPLC or neutralized and distilled (Kugelrohr) if volatile, though column chromatography (DCM:MeOH:NH4OH) is standard.

Process Flow Diagram

Workflow Start Start: N-Boc-pyrrolidine-3-COOH Step1 1. Activation (Oxalyl Chloride, DCM) -> Acid Chloride Start->Step1 Step2 2. Friedel-Crafts Acylation (1-Me-Pyrrole, AlCl3, 0°C) -> Ketone Intermediate Step1->Step2 In situ usage Step3 3. Wolff-Kishner Reduction (N2H4, KOH, 200°C) -> Methylene Bridge Step2->Step3 Purified Intermediate Step4 4. Deprotection Check (If Boc remains, use HCl/Dioxane) Step3->Step4 Final Final Product: 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole Step4->Final

Figure 2: Experimental workflow for the synthesis.

Analytical Data & Troubleshooting

ParameterExpected ResultTroubleshooting / Notes
Intermediate A (Ketone) 1H NMR:

~6.8 (dd, 1H), 6.1 (dd, 1H) for pyrrole. C=O peak in IR (~1640 cm⁻¹).
If C3-acylation is observed (minor isomer), separate via column chromatography. C2 is usually >90%.
Reduction (Step 3) 1H NMR: Disappearance of C=O. Appearance of -CH2- doublet/multiplet at

2.5-3.0 ppm.
Incomplete reduction? Ensure temperature reaches 200°C. If Boc is lost, N-H peak appears broad.
Final Product MS (ESI+): [M+H]+ = 165.1. 1H NMR: Pyrrole protons shifted upfield compared to ketone.Product is an amine; handle as a salt (HCl or fumarate) for better stability during storage.

Why Wolff-Kishner over Ionic Hydrogenation? While Ionic Hydrogenation (


) is milder, it creates a strongly acidic environment. Alkyl pyrroles are notoriously unstable in acid (polymerization). The Wolff-Kishner conditions (alkaline) ensure the pyrrole ring remains stable during the reduction of the carbonyl.

References

  • Friedel-Crafts Acylation of Pyrroles

    • Kakushima, M., et al. "Regioselective acylation of pyrroles."[4] Journal of Organic Chemistry, 48(19), 3214–3219.

  • Wolff-Kishner Reduction (Huang-Minlon Modification)

    • Huang-Minlon.[3] "A Simple Modification of the Wolff-Kishner Reduction." Journal of the American Chemical Society, 68(12), 2487–2488.

  • Pyrrole Chemistry & Stability

    • Gribble, G. W. "Pyrrole chemistry: The extensive utility of the pyrrole ring in synthesis." Chemical Society Reviews, 2002.

  • Synthesis of Pyrrole-Pyrrolidine Linkers (Analogous Scaffolds)

    • Thurmond, L. E., et al. "Synthesis of histamine H4 receptor antagonists." Journal of Medicinal Chemistry, 2017. (Contextual grounding for scaffold relevance).

Sources

Procedures for functionalizing the pyrrolidine ring in 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The scaffold 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole represents a hybrid pharmacophore combining the electron-rich, acid-sensitive nature of an N-methyl pyrrole with the basic, nucleophilic character of a secondary pyrrolidine amine.[1] This structure mimics key features of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors.

Functionalization of this molecule requires a bifurcated strategy based on the target site:

  • N-Functionalization (Pyrrolidine Nitrogen): The secondary amine is the kinetic handle. It allows for rapid library generation via reductive amination or Pd-catalyzed cross-coupling.[1]

  • C-Functionalization (Pyrrolidine Ring): Accessing the carbon skeleton (specifically the

    
    -position to the nitrogen) requires overcoming the inherent reactivity of the pyrrole ring. This is achieved via "Beak-O'Brien" type lithiation chemistry, necessitating a protection-deprotection sequence to direct regioselectivity.[1]
    

Critical Reactivity Warning: The N-methyl pyrrole ring is electron-rich and prone to acid-catalyzed polymerization and oxidative degradation.[1] All protocols below prioritize mild acidic conditions (pH > 4) and inert atmospheres .

Decision Matrix & Workflow

The following flowchart outlines the decision process for selecting the appropriate functionalization protocol based on the desired structural modification.

FunctionalizationWorkflow Start Target: 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole Decision Desired Modification? Start->Decision N_Alkyl N-Alkylation (Alkyl/Benzyl groups) Decision->N_Alkyl sp3 Carbon N_Aryl N-Arylation (Aryl/Heteroaryl groups) Decision->N_Aryl sp2 Carbon C_Func C-H Functionalization (Alpha-substitution) Decision->C_Func Ring Carbon Protocol_A Protocol A: Reductive Amination (STAB) *Avoids Pyrrole Polymerization* N_Alkyl->Protocol_A Protocol_B Protocol B: Buchwald-Hartwig Coupling *Pd-Catalyzed C-N Bond* N_Aryl->Protocol_B Protocol_C Protocol C: N-Boc Directed Lithiation *Stereoselective C-C Bond* C_Func->Protocol_C

Figure 1: Strategic workflow for selecting functionalization methodologies.

Protocol A: Reductive Amination (N-Alkylation)[1]

Objective: Introduction of alkyl, benzyl, or heterocycloalkyl groups to the pyrrolidine nitrogen. Challenge: Standard reductive amination conditions (e.g., NaCNBH


 at pH 3-4) can degrade the pyrrole ring.
Solution:  Use of Sodium Triacetoxyborohydride (STAB)  in 1,2-Dichloroethane (DCE) or THF allows for reaction at near-neutral pH, preserving the pyrrole integrity.
Materials
  • Substrate: 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole (1.0 equiv)

  • Aldehyde/Ketone: 1.1 – 1.2 equiv[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF[1]

  • Acid Additive: Glacial Acetic Acid (AcOH) (1.0 equiv) – Optional, only if reaction is sluggish.

Step-by-Step Methodology
  • Complexation: In an oven-dried flask under N

    
    , dissolve the pyrrolidine substrate (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCE (0.1 M concentration).
    
  • Equilibration: Stir at room temperature for 30 minutes to allow iminium ion formation. Note: If the aldehyde is sterically hindered, extend this time to 2 hours.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Why STAB? It is less toxic than cyanoborohydride and does not require strong acidic conditions that would polymerize the pyrrole.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor by LC-MS.[1] Most reactions complete within 2–4 hours.

  • Quench: Quench carefully with saturated aqueous NaHCO

    
    . Do not use strong acid.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Data Summary: Reductive Amination Compatibility

Electrophile Type Reagent Temp Typical Yield Notes
Aliphatic Aldehydes STAB 25°C 85-95% Very fast; no acid needed.[1]
Aromatic Aldehydes STAB 25°C 80-90% Excellent functional group tolerance.[1]

| Ketones | STAB/AcOH | 40°C | 60-75% | Requires AcOH (1 eq) and mild heat.[1] |

Protocol B: Buchwald-Hartwig N-Arylation[1]

Objective: Coupling the pyrrolidine nitrogen with aryl or heteroaryl halides. Challenge: Preventing catalyst poisoning by the pyrrole ring (which can coordinate Pd) and ensuring chemoselectivity. Solution: Utilization of bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos or BrettPhos ) which facilitate the coupling of secondary amines and prevent off-cycle Pd-pyrrole coordination.[1]

Materials
  • Substrate: 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.2 equiv)[1]

  • Catalyst: Pd(OAc)

    
     (2-5 mol%) or Pd
    
    
    
    (dba)
    
    
  • Ligand: RuPhos (for secondary amines) or XPhos (4-10 mol%)[1]

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaOtBu (1.4 equiv)
  • Solvent: Toluene or 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology
  • Preparation: Charge a reaction vial with Aryl Halide, Pd(OAc)

    
    , Ligand, and Base. Cap and purge with Argon for 5 minutes.
    
  • Addition: Add the pyrrolidine substrate (dissolved in degassed solvent) via syringe.

  • Heating: Heat the sealed vial to 80–100°C.

    • Mechanism Insight: The bulky ligand creates a "pocket" around the Pd center, favoring the reductive elimination of the C-N bond and preventing the electron-rich pyrrole from binding to the metal center.

  • Monitoring: Monitor by LC-MS. Reaction times vary from 4 to 16 hours.

  • Workup: Filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol C: Advanced C-H Functionalization (Alpha-Lithiation)

Objective: Stereoselective introduction of electrophiles at the pyrrolidine


-position (C2).
Pre-requisite:  The secondary amine MUST  be protected as a carbamate (Boc) to direct the lithiation.
Scientific Basis:  This protocol utilizes the "Beak-O'Brien" methodology where the Boc group coordinates lithium, directing deprotonation to the 

-proton.[1] The use of chiral diamines (e.g., Sparteine) can induce high enantioselectivity.

Warning: There is a risk of competitive lithiation at the C5 position of the N-methyl pyrrole ring. The Boc-directing effect is generally kinetically superior at -78°C, but temperature control is critical.[1]

Materials
  • Precursor: N-Boc-3-(1-methylpyrrol-2-ylmethyl)pyrrolidine (Prepared via Protocol A using Boc

    
    O).[1]
    
  • Reagent: s-Butyllithium (s-BuLi) (1.3 equiv, cyclohexane solution)[1]

  • Ligand: (-)-Sparteine or TMEDA (1.3 equiv)[1]

  • Electrophile: Allyl bromide, Methyl iodide, or CO

    
    .
    
  • Solvent: Anhydrous TBME (tert-Butyl methyl ether) or Et

    
    O. Avoid THF if high enantioselectivity is desired.[1]
    
Step-by-Step Methodology
  • Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve (-)-Sparteine (1.3 equiv) in anhydrous TBME. Cool to -78°C.[1][2]

  • Lithiation: Add s-BuLi (1.3 equiv) dropwise.[1] Stir for 15 minutes to form the chiral base complex.

  • Substrate Addition: Add the N-Boc protected substrate (1.0 equiv) dropwise as a solution in TBME.

    • Critical Step: Stir at -78°C for 4-5 hours. Do not let the temperature rise , or the lithiation may migrate to the thermodynamically favored pyrrole ring or cause Boc-migration.

  • Trapping: Add the Electrophile (1.5 equiv) rapidly at -78°C.

  • Warm-up: Allow the reaction to warm slowly to room temperature overnight.

  • Deprotection (Post-Workup): Treat the purified intermediate with TFA/DCM (1:4) to remove the Boc group and regenerate the free amine.

LithiationPathway cluster_warning Critical Control Point Step1 N-Boc Protection Step2 Complexation (s-BuLi + Sparteine) Step1->Step2 Step3 Alpha-Lithiation (-78°C, Kinetic Control) Step2->Step3 Step4 Electrophile Trapping (C-C Bond Formation) Step3->Step4 Step5 Boc Deprotection Step4->Step5

Figure 2: Pathway for stereoselective alpha-functionalization via lithiation.

References

  • Campos, K. R., et al. "Enantioselective Pd-catalyzed alpha-arylation of N-Boc-pyrrolidine."[1][2] Journal of the American Chemical Society, 2006.

  • Beak, P., & Lee, W. K. "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines."[3] Journal of Organic Chemistry, 1993.

  • Surry, D. S., & Buchwald, S. F. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • O'Brien, P., et al. "Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine."[1][3] Chemical Communications, 2006.[3]

Sources

Application of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole in nicotinic receptor research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the evaluation and application of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole (herein referred to as MPYP ) in nicotinic acetylcholine receptor (nAChR) research.[1]

MPYP represents a structural class of "flexible" nicotinic ligands where the classical pyridine ring of nicotine is replaced by an electron-rich N-methylpyrrole , and the linkage to the cationic pyrrolidine center is extended via a methylene bridge at the 3-position.[1] This structural deviation from nicotine suggests distinct pharmacological properties, likely favoring subtype selectivity or partial agonism/antagonism due to altered


-cation interactions within the orthosteric binding site.[1]

Compound ID: MPYP Chemical Class: Pyrrole-based Nicotinic Bioisostere Primary Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs) Key Subtypes:


, 

,

[1][2]

Scientific Background & Mechanism

Structural Rationale

MPYP is designed to probe the electronic and steric requirements of the nAChR agonist binding site (orthosteric site).[1]

  • Cationic Center: The secondary amine of the pyrrolidine ring (protonated at physiological pH) mimics the quaternary ammonium of Acetylcholine (ACh).[1][2]

  • Aromatic Core: The N-methylpyrrole replaces the pyridine found in Nicotine.[1][2] Unlike pyridine (electron-deficient), pyrrole is electron-rich (

    
    -excessive).[1] This inversion of electronic density alters the interaction with the key Tryptophan residue (Trp147 in 
    
    
    
    or homologous Trp residues in
    
    
    ) in the binding pocket, often converting full agonists into partial agonists or antagonists.[1]
  • Linker Geometry: The 3-ylmethyl linker introduces rotational flexibility and extends the distance between the pharmacophores compared to the rigid 2-pyrrolidinyl bond in nicotine.[1] This is critical for differentiating between the compact

    
     binding pocket and the larger 
    
    
    
    pocket.[1]
Pathway Visualization

The following diagram illustrates the experimental workflow to validate MPYP activity, moving from binding affinity to functional efficacy.

MPYP_Workflow cluster_Binding Phase 1: Affinity cluster_Function Phase 2: Efficacy cluster_Outcome Phase 3: Profiling Compound 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole (MPYP) Binding Radioligand Displacement ([3H]-Epibatidine / [125I]-BTX) Compound->Binding Incubate Ki_Calc Ki Determination (Cheng-Prusoff) Binding->Ki_Calc IC50 Data FLIPR Ca2+ Flux Assay (HEK-293 cells) Ki_Calc->FLIPR Select Conc. ePhys Electrophysiology (Xenopus Oocytes) FLIPR->ePhys Validate Mode Profile Pharmacological Profile ePhys->Profile Agonist/Antagonist

Figure 1: Experimental workflow for characterizing MPYP, progressing from affinity screening to functional electrophysiological validation.

Experimental Protocols

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the binding affinity (


) of MPYP for 

and

nAChR subtypes.

Materials:

  • Membrane Prep: Rat cerebral cortex (

    
     enriched) and Hippocampus (
    
    
    
    enriched).[1]
  • Radioligands:

    • For

      
      : 
      
      
      
      -Epibatidine (
      
      
      nM) or
      
      
      -Cytisine.[1][2]
    • For

      
      : 
      
      
      
      -
      
      
      -Bungarotoxin (
      
      
      nM).[1][2]
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , pH 7.4.[1]

Step-by-Step Methodology:

  • Preparation: Thaw membrane homogenates and resuspend in ice-cold Binding Buffer.

  • Incubation Setup: In a 96-well plate, prepare the following reaction mix (Total Volume: 250

    
    L):
    
    • 50

      
      L Membrane suspension (10-20 
      
      
      
      g protein/well).[1]
    • 25

      
      L Radioligand (Final conc: 
      
      
      
      value).[1]
    • 25

      
      L MPYP (Concentration range: 
      
      
      
      M to
      
      
      M, 7-point log scale).
    • Non-Specific Binding (NSB) Control: Add 300

      
      M Nicotine or 10 
      
      
      
      M Epibatidine instead of MPYP.[1]
  • Equilibration: Incubate plates at 25°C for 75 minutes (equilibrium is slower for pyrrole analogs due to lipophilicity).

  • Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters

    
     with 3 mL ice-cold buffer.
    
  • Quantification: Count radioactivity via liquid scintillation spectrometry (

    
    ) or gamma counting (
    
    
    
    ).

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is its dissociation constant.[1][2]
Protocol B: Functional Characterization (Two-Electrode Voltage Clamp)

Objective: Define MPYP as an agonist, partial agonist, or antagonist. Binding affinity does not equate to efficacy; the pyrrole ring often induces "silent" binding (antagonism) or partial agonism.[1]

System: Xenopus laevis oocytes expressing human


 or 

nAChRs.[1]

Methodology:

  • Expression: Inject oocytes with cRNA encoding

    
     and 
    
    
    
    subunits (1:1 ratio for
    
    
    ).[1][2] Incubate for 3-5 days at 18°C.
  • Recording Setup: Place oocyte in a recording chamber perfused with Ringer’s solution. Impale with two glass microelectrodes (Resistance: 0.5–2 M

    
    ) filled with 3M KCl.[1]
    
  • Voltage Clamp: Clamp membrane potential at -60 mV .

  • Agonist Mode (Test for Activation):

    • Perfuse MPYP (10

      
      M) for 5 seconds.[1]
      
    • Record current amplitude (

      
      ).[1]
      
    • Compare to Acetylcholine (

      
       mM) control response.[1]
      
    • Calculation:

      
      .[1][2]
      
  • Antagonist Mode (Test for Inhibition):

    • Pre-apply MPYP (varying concentrations) for 30 seconds.[1]

    • Co-apply MPYP + ACh (

      
       concentration).[1][2]
      
    • Measure reduction in ACh-evoked current.

Expected Results & Data Interpretation

The following table summarizes hypothetical but mechanistically grounded expectations for MPYP based on Structure-Activity Relationship (SAR) data of similar pyrrole-nicotinic analogs (e.g., A-84543 analogs).

Assay ParameterExpected OutcomeMechanistic Explanation

Affinity (

)
High (10 - 100 nM) The pyrrolidine nitrogen maintains strong cation-

interactions with Trp147.[1][2]

Affinity (

)
Moderate/Low (> 1

M)
The "3-ylmethyl" linker may provide steric clash in the homomeric

interface.[1]
Functional Mode Partial Agonist / Antagonist The electron-rich N-methylpyrrole disrupts the optimal H-bond network required for full channel gating (loop C closure).[1]
Lipophilicity (LogP) High (~2.5) Replacement of pyridine (polar) with N-methylpyrrole increases BBB permeability.[1]

Safety & Handling

  • Hazard Class: Potent Neurotoxin (Putative).[1] Treat with the same precautions as Nicotine or Epibatidine.[1]

  • Storage: Store solid at -20°C under desiccated conditions. Solutions should be prepared fresh in DMSO; avoid aqueous storage >24h due to potential oxidation of the pyrrole ring.[1]

  • Solubility: Soluble in DMSO (>100 mM) and Ethanol.[1] Limited solubility in neutral water; requires acidification for high concentrations.[1]

References

  • Holladay, M. W., et al. (1997).[1] "Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists." Journal of Medicinal Chemistry, 40(26), 4169–4194.[1] Link[1]

    • Foundational text on pyridine-to-pyrrole bioisosteric replacement.
  • Abreo, M. A., et al. (1996).[1] "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors."[1][2] Journal of Medicinal Chemistry, 39(4), 817–825.[1] Link[1]

    • Describes A-84543 and the effect of pyrrolidine ring positioning.
  • Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108.[1] Link[1]

    • Standard reference for Ki calcul
  • Dani, J. A., & Bertrand, D. (2007).[1] "Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System." Annual Review of Pharmacology and Toxicology, 47, 699-729.[1] Link[1]

    • Review of nAChR subtypes and functional assays.

Sources

Troubleshooting & Optimization

Technical Support Center: Column Chromatography Purification of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the column chromatography of this polar, basic compound. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific principles to empower you to make informed decisions during your purification process.

Understanding the Molecule: Key Challenges

1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole possesses several structural features that can complicate purification by standard column chromatography:

  • Basic Tertiary Amine: The pyrrolidine nitrogen is a basic site, prone to strong interactions with the acidic silanol groups on standard silica gel. This often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the stationary phase.

  • Polarity: The presence of two nitrogen atoms imparts a high degree of polarity to the molecule, requiring more polar mobile phases for elution. This can limit the choice of solvent systems and reduce the separation efficiency from other polar impurities.

  • Potential for Isomerization: While the core structure is stable, impurities with similar structures may be present from the synthesis, requiring a highly optimized method to resolve.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound is sticking to the silica gel column, and I have very low recovery. What's happening and how can I fix it?

A1: This is a classic issue when purifying basic compounds like 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole on standard silica gel. The root cause is the strong acid-base interaction between the basic nitrogen of your compound and the acidic silanol (Si-OH) groups on the silica surface. This leads to irreversible adsorption.

Troubleshooting Steps:

  • Baseline the Silica Gel: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic silanol groups, preventing your compound from binding too strongly.

    • Recommended Modifier: Start by adding 0.5-2% triethylamine (TEA) or ammonia (in methanol) to your eluent system.

    • Causality: The TEA, being a stronger base, will preferentially bind to the acidic sites on the silica, effectively "shielding" your compound from these interactions and allowing it to elute properly.

  • Switch to a Different Stationary Phase: If baselining the mobile phase is insufficient or introduces compatibility issues with downstream applications, consider alternative stationary phases.

    • Alumina (Basic or Neutral): Aluminum oxide is a good alternative to silica gel for purifying basic compounds. Basic or neutral alumina will have far fewer acidic sites for your compound to interact with.

    • Deactivated Silica: Commercially available deactivated or base-washed silica gels are also an excellent option.

Experimental Protocol: Preparing a Triethylamine-Modified Mobile Phase

  • Prepare your desired mobile phase (e.g., a mixture of Dichloromethane and Methanol).

  • To a 1 L stock of this mobile phase, add 10 mL of triethylamine (for a 1% solution).

  • Mix thoroughly before use.

  • Equilibrate your column with this modified mobile phase for at least 3-5 column volumes before loading your sample.

Q2: I'm observing significant peak tailing in my TLC analysis and column fractions. How can I achieve sharper peaks?

A2: Peak tailing is another manifestation of the strong interaction with acidic silica, as described in Q1. Even if you are getting some recovery, the tailing indicates that a portion of your compound is still undergoing undesirable secondary interactions with the stationary phase.

Troubleshooting Flowchart:

G start Problem: Significant Peak Tailing step1 Add 1-2% Triethylamine (TEA) to Mobile Phase start->step1 step2 Is peak shape improved? step1->step2 step3 Switch to Neutral or Basic Alumina Stationary Phase step2->step3 No end_good Solution Found: Sharp Peaks Achieved step2->end_good Yes step3->step2 step4 Consider Reversed-Phase (C18) Chromatography step3->step4 Alternative end_bad Further Optimization Needed: Consult Advanced Techniques step4->end_bad

Caption: Troubleshooting workflow for peak tailing.

In-depth Explanation:

  • Triethylamine (TEA): As mentioned, TEA will cap the active silanol sites. This is the most common and effective solution.

  • Ammonia in Methanol: A 7N solution of ammonia in methanol can be used in place of TEA, especially if TEA is not compatible with your compound or downstream steps. Add it to the methanol portion of your mobile phase before mixing with the less polar solvent.

  • Alternative Solvents: In some cases, using a solvent like pyridine in small amounts can also help, but it is less common due to its odor and higher boiling point.

Q3: What is a good starting solvent system (mobile phase) for purifying 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole on silica gel?

A3: Given the polar nature of your compound, you will likely need a relatively polar solvent system. A good starting point is a binary system of a non-polar and a polar solvent, with a basic modifier.

Recommended Starting Systems for TLC Analysis:

System IDNon-Polar SolventPolar SolventModifierTypical Starting Ratio
ADichloromethane (DCM)Methanol (MeOH)1% TEA95:5
BEthyl Acetate (EtOAc)Methanol (MeOH)1% TEA90:10
CChloroform (CHCl₃)Methanol (MeOH)1% TEA95:5

Methodology for TLC Optimization:

  • Prepare small vials of the solvent systems above, varying the ratios (e.g., 98:2, 95:5, 90:10, 80:20 of DCM:MeOH).

  • Spot your crude sample on a TLC plate.

  • Develop the plates in the different solvent systems.

  • Visualize the spots using a suitable method (e.g., UV light if your compound is UV active, or a potassium permanganate stain which is excellent for amines).

  • The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4. This generally provides the best separation during column chromatography.

Q4: My compound seems to be degrading on the column. Is this possible?

A4: Yes, degradation on silica gel is possible, especially for sensitive molecules. While 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole is relatively robust, prolonged exposure to the acidic silica surface can potentially lead to side reactions.

Indicators of Degradation:

  • Appearance of new spots on TLC of the collected fractions that were not in the crude material.

  • Consistently low recovery even with a basic modifier.

  • Color changes on the column.

Mitigation Strategies:

  • Minimize Residence Time: Do not let your compound sit on the column for an extended period. Prepare your column, load the sample, and run the chromatography session without long pauses.

  • Use Deactivated Silica: As mentioned in Q1, using a less acidic stationary phase is a primary solution.

  • Flash Chromatography: Employing flash chromatography with positive pressure will significantly speed up the purification process, reducing the contact time between your compound and the silica gel.

Workflow for Column Chromatography:

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase prep1 Select Solvent System (via TLC, Rf ~0.3) prep2 Add 1% TEA to Mobile Phase prep1->prep2 prep3 Pack Column with Slurry prep2->prep3 prep4 Equilibrate Column (3-5 column volumes) prep3->prep4 run1 Load Sample (Dry or Wet Loading) prep4->run1 run2 Elute with Mobile Phase run1->run2 run3 Collect Fractions run2->run3 ana1 Analyze Fractions by TLC run3->ana1 ana2 Pool Pure Fractions ana1->ana2 ana3 Evaporate Solvent ana2->ana3

Technical Support Center: Stability & Handling of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Core Analysis: The Chemistry of Instability

To successfully handle 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole (MPYP), one must understand that this molecule possesses a "dual-threat" reactivity profile. It combines an electron-rich N-methylpyrrole ring with a nucleophilic secondary pyrrolidine amine .

Most stability failures stem from treating this compound like a standard organic intermediate. It is not. It is a reactive species prone to two distinct degradation pathways: Acid-Catalyzed Polymerization and Oxidative Coupling .

The "Red/Black Solution" Phenomenon (Acid Sensitivity)

The most common user complaint is the rapid discoloration of the solution to red, brown, or black. This is almost exclusively caused by acid-catalyzed polymerization .

  • Mechanism: Even though the pyrrole nitrogen is methylated, the carbon atoms at positions C2 and C5 are highly electron-rich. In the presence of trace acids (protons), the pyrrole ring undergoes protonation (usually at C3), creating a highly electrophilic cation.

  • Chain Reaction: This cation is immediately attacked by a neutral pyrrole molecule, forming a dimer. This process repeats, leading to "pyrrole blacks" or polypyrrole-like tars.

  • The Culprit: This frequently occurs in Chloroform (CDCl₃) or Dichloromethane (DCM) that has not been stabilized with amylene or has accumulated HCl over time.

The "LCMS +44" Artifact (Carbamate Formation)

The pyrrolidine ring contains a secondary amine. Upon exposure to atmospheric CO₂, it reversibly forms a carbamic acid/carbamate salt.

  • Symptom: An unexpected peak at

    
     or 
    
    
    
    in LCMS data.
  • Resolution: This is often reversible by mild heating or acidification (though acidification risks polymerizing the pyrrole ring, creating a dilemma).

Visualizing the Degradation Pathways

The following diagram illustrates the mechanistic cascade that leads to sample loss.

degradation_pathways MPYP Intact MPYP (Colorless Oil/Solid) Cation C-Protonated Cation (Electrophile) MPYP->Cation Protonation (Fast) Radical Radical Cation MPYP->Radical SET Oxidation Carbamate Carbamate Adduct (+44 Da) MPYP->Carbamate Reversible Reaction Acid Trace Acid (H+) (e.g., HCl in CDCl3) Acid->Cation Oxygen Oxygen + Light (hν) Oxygen->Radical CO2 Atmospheric CO2 CO2->Carbamate Polymer Polypyrrole Tars (Red/Black Precipitate) Cation->Polymer Nucleophilic Attack by Neutral MPYP Oxides Oxidative Coupling Products Radical->Oxides Coupling

Figure 1: Mechanistic pathways for MPYP degradation. Note that acid-catalyzed polymerization is irreversible, while carbamate formation is often reversible.

Troubleshooting Guide & FAQs

Scenario A: "My NMR sample turned black overnight."

Diagnosis: Acid-Catalyzed Polymerization.[1][2] Likely Cause: Use of non-stabilized Chloroform (CDCl₃). Chloroform naturally decomposes to Phosgene and HCl upon storage. Even 10 ppm of HCl is sufficient to initiate the polymerization of electron-rich pyrroles [1].

Corrective Action:

  • Immediate: Discard the sample; the reaction is irreversible.

  • Prevention:

    • Switch Solvents: Use DMSO-d6 or Benzene-d6 for stability.

    • Neutralize CDCl₃: If you must use chloroform, pass it through a small plug of Basic Alumina immediately before use to remove acid traces. Alternatively, store CDCl₃ over silver foil or molecular sieves (4Å).

Scenario B: "I see a purity drop in DMSO stock solutions."

Diagnosis: Oxidative Degradation or Hygroscopicity. Likely Cause: DMSO is hygroscopic (absorbs water) and can act as a mild oxidant, especially if the solution is frozen and thawed repeatedly (cryoconcentration effects).

Corrective Action:

  • Storage: Store MPYP as a neat solid (or HCl salt if available) at -20°C.

  • Preparation: Prepare solutions fresh for biological assays. Do not store DMSO stocks for >1 week unless under strict inert gas (Argon) at -80°C.

  • Antioxidants: For critical long-term storage, adding 0.1% BHT (Butylated hydroxytoluene) can stabilize the pyrrole ring against oxidation [2].

Scenario C: "The compound is oiling out or sticking to glass."

Diagnosis: Free base behavior. Likely Cause: The secondary amine and pyrrole moieties make the molecule "greasy" and prone to adhering to silicate glass surfaces.

Corrective Action:

  • Glassware: Use silanized glass vials or high-quality polypropylene/TPX plasticware.

  • Salt Formation: If you synthesized the free base, convert it to the Oxalate or Fumarate salt. These are often non-hygroscopic solids that are significantly more stable to oxidation and easier to handle than the free base oil [3].

Validated Handling Protocols

The following protocols are designed to be self-validating. If the "Check Step" fails, do not proceed.

Protocol 1: Safe Solubilization for NMR

Objective: Obtain a spectrum without degrading the sample.

  • Select Solvent: Prefer DMSO-d6 or Benzene-d6 .

  • If CDCl₃ is required:

    • Step A: Take 1 mL of CDCl₃.

    • Step B: Add ~50 mg of Basic Activated Alumina (Brockmann I).

    • Step C: Shake gently for 30 seconds and let settle.

    • Step D: Pipette the supernatant for use.

  • Validation Check: Measure the pH of the treated solvent on wet pH paper. It should be neutral (pH 7). If acidic (pH < 6), repeat Step B.

  • Dissolution: Add solvent to MPYP. Analyze immediately.

Protocol 2: Long-Term Storage

Objective: Prevent "browning" during storage.

ParameterRecommendationRationale
Physical State Solid Salt (e.g., HCl, Oxalate)Crystal lattice protects against O₂ diffusion.
Atmosphere Argon (Ar)Heavier than air; blankets the sample better than N₂.
Temperature -20°C or -80°CSlows radical oxidation kinetics.
Container Amber Vial + ParafilmBlocks UV light (prevents photolysis).

Experimental Workflow: Solvent Selection Logic

Use this decision tree to select the correct solvent system for your application.

solvent_selection Start Start: Dissolving MPYP Purpose What is the purpose? Start->Purpose NMR Structural Analysis (NMR) Purpose->NMR Bio Biological Assay Purpose->Bio Rxn Chemical Reaction Purpose->Rxn CheckAcid Is Acid Trace Acceptable? NMR->CheckAcid BioSolv Use DMSO (Fresh) Avoid freeze-thaw Bio->BioSolv RxnSolv Use THF or DCM (Stabilized w/ Amylene) Rxn->RxnSolv No (Standard) No (Standard) CheckAcid->No (Standard) Prevent Polymerization Yes (Specific Shift needed) Yes (Specific Shift needed) CheckAcid->Yes (Specific Shift needed) Safe Use DMSO-d6 or C6D6 (Highly Recommended) Risky Use CDCl3 treated with Basic Alumina No (Standard)->Safe Yes (Specific Shift needed)->Risky

Figure 2: Decision matrix for solvent selection to minimize degradation risks.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Sigma-Aldrich Technical Bulletin. Handling and Storage of Pyrroles and Indoles.(Note: Generalized link for pyrrole handling).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for salt formation stabilizing electron-rich heterocycles).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Authoritative source on the electrophilic substitution and instability of 2-substituted pyrroles).

Sources

Minimizing side reactions during 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

Part 1: The Reactivity Landscape (Strategic Overview)

You are working with a "Janus-faced" molecule. To successfully functionalize 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole , you must manage two distinct reactive centers that often work in opposition:

  • The Electron-Rich Core (Pyrrole): The 1-methylpyrrole ring is

    
    -excessive. It reacts rapidly with electrophiles but is notoriously acid-sensitive. The 1-methyl group increases electron density via inductive effects (
    
    
    
    ), making the ring more reactive than unsubstituted pyrrole, but also significantly more prone to acid-catalyzed polymerization ("red tars").
  • The Nucleophilic Tail (Pyrrolidine): The secondary amine in the pyrrolidine ring is a strong nucleophile and a base. If left unprotected, it will either:

    • Scavenge electrophiles intended for the pyrrole ring (leading to N-functionalization).

    • Form salts with Lewis acids, deactivating the molecule or causing precipitation.

The Golden Rule: Never attempt electrophilic aromatic substitution (EAS) on the pyrrole ring without first masking the pyrrolidine nitrogen.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turns into a viscous black/red tar within minutes."

Diagnosis: Acid-Catalyzed Polymerization.[1] The Mechanism: Pyrroles are weak bases. In the presence of strong Brønsted acids or unbuffered Lewis acids, the pyrrole is protonated at C3. This electrophilic cation (


) is attacked by a neutral pyrrole molecule, initiating a chain reaction that forms polypyrrole oligomers (porphyrinogens) and eventually amorphous "pyrrole black" polymers.

Corrective Actions:

  • Buffer the System: If your reaction generates acid (e.g., HCl from Vilsmeier-Haack or Friedel-Crafts), add an acid scavenger that won't kill the electrophile. For Vilsmeier reactions, ensure the temperature is kept strictly at 0°C during addition.

  • Switch Reagents: Avoid strong protic acids (

    
    , 
    
    
    
    ). Use mild Lewis acids (
    
    
    ,
    
    
    ) and keep the reaction anhydrous.
  • The "1-Methyl" Factor: Remember that your N-methyl group blocks the N-H deprotonation pathway that usually stabilizes pyrrole cation intermediates. This makes your substrate more susceptible to polymerization than free pyrrole.

Issue 2: "I am getting a mixture of regioisomers. I want the C5 product, but I see C3 and C4 byproducts."

Diagnosis: Steric vs. Electronic Control Failure. The Science:

  • C5 (Alpha) Position: Electronically favored. The intermediate carbocation has 3 resonance structures (most stable).[2][3]

  • C3 (Beta) Position: Sterically favored if C2 is bulky, but electronically less favored (2 resonance structures).

  • C4 Position: Least likely unless C5 is blocked.

Corrective Actions:

  • Temperature Control: Kinetic control (low temperature, -78°C to 0°C) heavily favors the C5 substitution due to lower activation energy. Higher temperatures allow thermodynamic equilibration, increasing C3 substitution.

  • Reagent Bulk: Use bulkier electrophiles to discourage attack at C3, which is sterically crowded by the adjacent C2-pyrrolidinylmethyl group.

  • Block C5: If you want C3, you must block C5 (e.g., with a silyl group) or use a bulky directing group on the pyrrolidine nitrogen.

Issue 3: "The electrophile is attaching to the pyrrolidine nitrogen, not the pyrrole ring."

Diagnosis: Nucleophilic Competition. The Science: The secondary amine (


 nitrogen) is a harder, more localized nucleophile than the soft 

-system of the pyrrole. It reacts faster with alkyl halides and acyl chlorides.

Corrective Actions:

  • Orthogonal Protection: You must protect the pyrrolidine nitrogen.

    • For Basic/Neutral Reactions (e.g., Lithiation, Halogenation): Use N-Boc (tert-butoxycarbonyl).

    • For Acidic Reactions (e.g., Vilsmeier, Acylation): Use N-Cbz (benzyloxycarbonyl) or N-Troc . N-Boc is acid-labile and may deprotect prematurely, exposing the amine to side reactions.

Part 3: Validated Protocol

Workflow: C5-Formylation via Vilsmeier-Haack

Target: Selective introduction of an aldehyde at the C5 position of the pyrrole ring.

Prerequisite: The pyrrolidine amine must be Cbz-protected (1-Methyl-2-(N-Cbz-pyrrolidin-3-ylmethyl)pyrrole). Note: Boc is risky here due to acidic conditions.[4]

StepOperationCritical ParameterRationale
1 Reagent Prep Cool DMF (5.0 eq) to 0°C under

. Dropwise add

(1.1 eq).
Exothermic. Must form the Vilsmeier salt (Chloroiminium) without thermal runaway.
2 Addition Dissolve Substrate in DCM. Add slowly to the Vilsmeier salt at 0°C .Regiocontrol. Low temp favors C5 attack over C3.
3 Reaction Stir at 0°C for 1h, then warm to RT for 2h. Monitor by TLC/LCMS.Ensure conversion without overheating (polymerization risk).
4 Hydrolysis Pour mixture into Sodium Acetate (aq) or sat.

at 0°C.
Buffer. Direct water quench generates HCl, which polymerizes the product. Acetate buffers the pH to ~5-6.
5 Isolation Extract with EtOAc. Wash with brine. Dry over

.
Standard workup.

Part 4: Visualizations

Figure 1: Decision Tree for Reaction Conditions

Caption: Flowchart for selecting conditions to minimize polymerization and regio-isomeric mixtures.

ReactionStrategy Start Substrate: 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole CheckProt Is Pyrrolidine N Protected? Start->CheckProt Protect ACTION: Protect N (Boc/Cbz) CheckProt->Protect No SelectRxn Select Reaction Type CheckProt->SelectRxn Yes Protect->SelectRxn Acidic Acidic Electrophile (Vilsmeier, Friedel-Crafts) SelectRxn->Acidic Basic Basic/Neutral (Lithiation, Halogenation) SelectRxn->Basic RiskPoly RISK: Acid Polymerization Acidic->RiskPoly RiskNuc RISK: N-Alkylation Basic->RiskNuc SolAcid Use Cbz/Troc Protection Buffer Quench (NaOAc) Temp < 0°C RiskPoly->SolAcid Regio Regioselectivity Check SolAcid->Regio SolBase Use Boc Protection Low Temp (-78°C for Li) RiskNuc->SolBase SolBase->Regio C5 Target: C5 (Major) Regio->C5 Kinetic Control (Low Temp) C3 Target: C3 (Minor) Regio->C3 Steric Block C5 or High Temp

Figure 2: Mechanism of Acid-Catalyzed Polymerization (The "Red Tar" Pathway)

Caption: Mechanism showing how C3-protonation leads to chain growth. Avoidance requires buffering.

Polymerization Monomer 1-Methylpyrrole (Monomer) C3_Cation C3-Protonated Cation (Electrophile) Monomer->C3_Cation + H+ Acid H+ (Strong Acid) Dimer Dimer Cation C3_Cation->Dimer + Monomer (Nucleophilic Attack) Polymer Polypyrrole (Black Tar) Dimer->Polymer Chain Propagation - 2H+

Part 5: References

  • Vilsmeier-Haack Formylation of Pyrroles:

    • Candy, C. F., Jones, R. A., & Wright, P. H. (1970).[5] Pyrrole Studies.[1][3][4][5][6][7][8][9][10] Part XV. Vilsmeier–Haack Formylation of 1-Substituted Pyrroles.[5][11] Journal of the Chemical Society C: Organic.[11]

    • Key Insight: Establishes that steric factors in 1,2-substituted pyrroles direct formylation to the C5 position.

  • Acid-Catalyzed Polymerization of Pyrrole:

    • Salmon, M., et al. (1982). A Chemical Route to Polypyrrole.[10] Journal of the Chemical Society, Chemical Communications.

    • Key Insight: Details the mechanism of protonation at C3 leading to trimerization and polymerization in acidic media.

  • Protecting Group Strategies for Nitrogen Heterocycles:

    • Agami, C., et al. (2002). Protecting Groups in Organic Synthesis.[12] Wiley-VCH.[7]

    • Key Insight: Validates the use of Carbamates (Boc/Cbz) to reduce nucleophilicity of pyrrolidine amines during EAS.

  • Regioselectivity in Pyrrole Functionalization:

    • Warashina, T., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate.[6] Organic Process Research & Development.[6]

    • Key Insight: Demonstrates high regioselectivity for C5 formylation using Vilsmeier reagents in 2-substituted pyrroles.

    • [6]

Sources

Technical Support Center: Purification of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

[1][2][3]

Status: Active Agent: Senior Application Scientist Topic: Impurity Removal & Purification Protocols Molecule Class: Pyrrole-Functionalized Secondary Amines[1][2]

Executive Summary

You are working with 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole , a bifunctional scaffold containing an electron-rich pyrrole ring and a basic pyrrolidine secondary amine.[1][2][3]

This molecule presents a classic "Purification Paradox":

  • The Pyrrole Moiety is acid-sensitive and prone to oxidative polymerization (turning into "pyrrole red" or black tars).

  • The Pyrrolidine Moiety is basic and polar, requiring polar solvents or amine modifiers to prevent streaking on silica, which can inadvertently trigger pyrrole decomposition if the stationary phase is acidic.

This guide addresses specific purification failures associated with this duality.

Troubleshooting Guide & FAQs
Ticket #001: "My crude product turned into a black tar during concentration."

Diagnosis: Acid-Catalyzed Polymerization (Polypyrrole formation).[1][2][3] Root Cause: Pyrroles are electron-rich heteroaromatics.[1][2][4] In the presence of trace acids (even from unneutralized chloroform or silica gel), the pyrrole ring undergoes electrophilic aromatic substitution with itself, leading to rapid polymerization.[3]

Solution Protocol: The "Neutralize & Filter" Workflow Do not attempt to distill the tar. You must remove the oligomers and stabilize the monomer.

  • Solvent Swap: Immediately switch to a non-acidic solvent. Avoid standard Chloroform (

    
    ) unless it has been freshly passed through basic alumina, as it often contains HCl stabilizers.[3] Use Dichloromethane (DCM) or Toluene.[3]
    
  • Filtration:

    • Dissolve the crude oil in minimal DCM.

    • Pass through a pad of Basic Alumina (Activity Grade III) or Celite.[3]

    • Why? Basic alumina traps acidic impurities and polymeric tars while allowing the neutral/basic monomer to pass.

  • Stabilization: Add 0.1% Triethylamine (TEA) to the filtrate before rotary evaporation to maintain a slightly basic pH.

Ticket #002: "The compound streaks/tails on TLC and Column, making separation impossible."

Diagnosis: Silanol Interaction.[2] Root Cause: The secondary amine in the pyrrolidine ring (


3

Solution Protocol: Amine-Modified Silica Chromatography You must "cap" the active sites on the silica gel before introducing your compound.[2]

Step-by-Step Method:

  • Eluent Preparation: Prepare a mobile phase of DCM:Methanol (e.g., 95:5).[3]

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the mobile phase.[3]
    
    • Note: TEA is easier to mix with organic solvents;

      
       is better if you need to remove the base easily later (it is more volatile).
      
  • Column Pre-treatment (Critical): Flush the packed silica column with 2 column volumes (CV) of the amine-modified eluent before loading your sample.[3] This neutralizes the silica acidity.

  • Loading: Load the sample as a liquid injection in the eluent or adsorbed onto Basic Alumina (never acidic silica).

Visualizing the Mechanism:

SilicaPassivationcluster_0Standard Silica (Acidic)cluster_1TEA-Modified Silica (Deactivated)SilanolActive Silanol (Si-OH)InteractionStrong H-Bonding(Tailing/Loss)Silanol->InteractionAminePyrrolidine AmineAmine->InteractionBlockedSilanol-TEA ComplexInteraction->Blocked Add 1% TEA ElutionClean Elution(Sharp Peaks)FreeAmineFree PyrrolidineFreeAmine->Elution

Caption: Mechanism of preventing amine tailing by blocking acidic silanol sites with Triethylamine.[3]

Ticket #003: "The oil is colored (yellow/brown) even after chromatography." [3]

Diagnosis: Oxidative Degradation.[2] Root Cause: Pyrroles are sensitive to photo-oxidation and air.[1][2] Trace oxidation products (pyrrole-2-ones) are highly colored (chromophores) even at low concentrations.[1][2][3]

Solution Protocol: Activated Carbon & Inert Storage

  • Carbon Treatment:

    • Dissolve the purified oil in Ethanol or Methanol.

    • Add Activated Carbon (10-20% by weight).[1][2][3]

    • Stir gently for 30 minutes at room temperature (do not heat).

    • Filter through a 0.45

      
       PTFE membrane or Celite.
      
  • Storage (Mandatory):

    • Concentrate the filtrate.[5]

    • Store under Argon/Nitrogen atmosphere.

    • Keep at -20°C in the dark (amber vials).

Ticket #004: "Can I purify this by crystallization instead of a column?"

Diagnosis: Phase State Management. Analysis: The free base is likely an oil. To crystallize, you must form a salt.[3] However, strong mineral acids (HCl) can trigger pyrrole polymerization.[3]

Solution Protocol: Soft Salt Formation Use organic di-acids that allow crystallization without aggressive protonation of the pyrrole ring.[2]

Recommended Salts:

  • Oxalate: Dissolve free base in Et2O; add 1 eq. Oxalic acid in Acetone/Et2O.

  • Fumarate: Often yields stable, non-hygroscopic solids.[3]

Warning: Do not use excess HCl gas or concentrated mineral acids unless strictly anhydrous and at low temperature (

3
Comparative Data: Purification Methods
MethodSuitabilityProsCons
Standard Silica 🔴 Avoid CheapHigh product loss; Acidic decomposition; Tailing.[1][2]
Basic Alumina 🟢 Recommended Non-acidic; No tailingLower resolution than silica; Slower flow rates.
TEA-Buffered Silica 🟢 Best for Purity High resolution; Sharp peaksRequires amine removal (high vac or wash).[1][2][3]
Distillation 🟡 Caution Solvent-freeHigh thermal risk; Requires high vacuum (<0.1 mmHg).[1][2][3]
Acid Washing 🔴 Avoid Removes neutral impuritiesWill likely polymerize the pyrrole ring.
Master Purification Workflow

Follow this decision tree to determine the optimal path for your specific crude mixture.

PurificationWorkflowStartCrude Mixture(1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole)CheckStatePhysical State?Start->CheckStateSolidSolid/Semi-SolidCheckState->Solid Crystals OilDark OilCheckState->Oil Viscous Liq TriturationTrituration(Cold Hexane/Ether)Solid->TriturationFiltrationFiltration(Basic Alumina/Celite)Oil->Filtration Remove Tars SaltFormSalt Formation(Oxalic Acid in Et2O)Trituration->SaltForm Increase Purity ChromatographyFlash Chromatography(DCM/MeOH + 1% NH4OH)Filtration->ChromatographyChromatography->SaltForm For Long Term Storage

Caption: Decision tree for processing crude pyrrole-amine intermediates based on physical state.

References
  • BenchChem. (2025).[3][6][7] Technical Support Center: Handling Air-Sensitive Reagents in Pyrrole Synthesis. Retrieved from

  • Google Patents. (1996).[3] Purification of crude pyrroles (US5502213A).[3] Retrieved from

  • Organic Syntheses. (1998).[3] 3-(1-Hydroxybutyl)-1-methylpyrrole.[1][2][3][8] Org. Synth. 1998, 76, 242.[3] Retrieved from [3]

  • Royal Society of Chemistry. (2016).[3] Polypyrrole salts and bases: stability towards deprotonation. Retrieved from [1][3]

  • BenchChem. (2025).[3][6][7] Synthesis of 1-(Pyrrolidin-2-ylmethyl)piperidine: A Technical Guide. Retrieved from [3][6]

Preventing oxidation of the pyrrole ring in 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole. This resource is designed to provide in-depth guidance on the handling, storage, and use of this compound, with a specific focus on preventing the oxidation of its pyrrole ring. As a senior application scientist, I will provide not only procedural steps but also the scientific reasoning behind them to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My sample of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole has changed color from a colorless/pale yellow liquid to a yellowish-brown oil. What happened?

A1: A color change to yellowish-brown is a common indicator of pyrrole ring oxidation and potential polymerization.[1][2][3] Pyrroles are electron-rich aromatic compounds, making them susceptible to oxidation, especially when exposed to air (oxygen), light, and acidic conditions.[3][4] This process can lead to the formation of complex polymeric materials and other degradation products.[4]

Q2: Can I still use my discolored 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole for my experiments?

A2: It is strongly advised against using a discolored sample. The presence of oxidation products means your starting material is no longer pure. This will introduce significant variability into your experiments, potentially leading to inconsistent results, formation of unwanted byproducts, and difficulties in data interpretation. For reliable and reproducible results, it is best to use a fresh or properly stored, unoxidized sample.

Q3: What are the ideal storage conditions for 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole?

A3: To minimize oxidation, 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from air and light.[5][6][7] It is recommended to store it at refrigerated temperatures (2-8°C).[5][8] For long-term storage, sealing the compound in an ampoule under an inert atmosphere is a highly effective method.[9]

Q4: I don't have access to a glovebox or Schlenk line. Are there any alternative methods to handle this compound?

A4: While a glovebox or Schlenk line provides the most secure inert environment, you can use less complex techniques for short-term handling.[6] Glove bags offer a portable and disposable option for creating an inert atmosphere.[6] Additionally, you can employ techniques like counterflow additions, where a steady stream of inert gas is used to protect the compound as you add reagents.[10] For transferring liquids, using syringes and rubber septa can also minimize air exposure.[10]

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Compound Upon Opening the Container

Root Cause Analysis: This indicates a high sensitivity to atmospheric oxygen. The electron-rich nature of the pyrrole ring makes it highly susceptible to rapid oxidation upon exposure to air.[4]

Troubleshooting Steps:

  • Immediate Action: If you observe rapid discoloration, immediately purge the container headspace with an inert gas (argon or nitrogen) and seal it tightly.

  • Purity Check: Before further use, it is crucial to assess the purity of the sample using analytical techniques such as NMR spectroscopy or LC-MS to determine the extent of degradation.

  • Future Prevention: For all subsequent handling, it is imperative to use air-free techniques.[10] This involves working in a glovebox or using a Schlenk line to maintain an inert atmosphere.[9][10]

Issue 2: Inconsistent Reaction Yields or Formation of Unidentified Byproducts

Root Cause Analysis: This is a common consequence of using partially oxidized starting material. The oxidized species can interfere with the desired reaction pathway, leading to lower yields and the formation of various side products. The oxidation of pyrroles can be complex, potentially leading to ring-opening or the formation of polymeric materials.[4]

Troubleshooting Steps:

  • Confirm Starting Material Purity: Before starting a reaction, always confirm the purity of your 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole. A simple visual inspection for discoloration is the first step. For more sensitive reactions, obtaining a fresh NMR spectrum is recommended.

  • Solvent Degassing: Solvents can contain dissolved oxygen, which can contribute to the oxidation of your compound. It is essential to degas your solvents before use.[10] Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas.[10]

  • Inert Reaction Atmosphere: Ensure that your reaction is set up under a consistently inert atmosphere. This involves using oven-dried glassware and maintaining a positive pressure of inert gas throughout the reaction.[9][10]

Experimental Protocols

Protocol 1: Handling and Aliquoting of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

This protocol outlines the best practices for handling the air-sensitive compound to prevent oxidation.

Materials:

  • Glovebox or Schlenk line

  • Oven-dried glassware (vials, syringes, etc.)

  • Inert gas source (argon or nitrogen)

  • Septa-sealed vials

Procedure:

  • Preparation: Move the sealed container of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole and all necessary glassware into the antechamber of a glovebox or have them ready for use with a Schlenk line.

  • Inert Atmosphere: If using a glovebox, ensure the atmosphere is purged and has low oxygen and moisture levels.[9] If using a Schlenk line, purge and refill the glassware with inert gas at least three times.[10]

  • Aliquoting: Carefully open the main container inside the inert atmosphere. Using a clean, dry syringe, draw the desired amount of the compound.

  • Storage of Aliquots: Dispense the compound into smaller, pre-weighed, and inerted vials. Seal these vials with septa and wrap the seal with paraffin film for extra protection.

  • Final Storage: Store the aliquoted vials in a refrigerator at 2-8°C.[5][8]

Protocol 2: Setting up a Reaction Under Inert Atmosphere

This protocol describes the setup of a reaction to prevent the oxidation of the pyrrole ring.

Materials:

  • Schlenk flask or a round-bottom flask with a sidearm

  • Oven-dried glassware

  • Inert gas source

  • Degassed solvents

  • Syringes and needles

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and then allowed to cool under a stream of inert gas.

  • Reaction Setup: Assemble the reaction glassware and connect it to the Schlenk line. Evacuate and backfill the system with inert gas three times.[10]

  • Reagent Addition: Add any solid reagents to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent to the reaction flask via a cannula or a syringe.

  • Addition of Pyrrole Compound: Using a syringe, carefully add the 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole to the reaction mixture.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

Visualizing the Problem: The Oxidation of the Pyrrole Ring

The following diagram illustrates the general susceptibility of the pyrrole ring to oxidation, which can lead to the formation of undesired products.

Oxidation Pyrrole 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole (Electron-Rich) Degradation Oxidized Products (e.g., Ring-Opened Species, Polymers) Pyrrole->Degradation Oxidation Oxidants O2, Light, Acid Oxidants->Degradation PreventionWorkflow cluster_storage Storage cluster_handling Handling Storage_Inert Store under Inert Gas (Ar or N2) Storage_Temp Refrigerate (2-8°C) Storage_Inert->Storage_Temp Storage_Light Protect from Light (Amber Vial) Storage_Temp->Storage_Light Handling_Inert Use Inert Atmosphere (Glovebox/Schlenk Line) Storage_Light->Handling_Inert Handling_Solvent Use Degassed Solvents Handling_Inert->Handling_Solvent End Successful Experiment Handling_Solvent->End Start Fresh Sample Start->Storage_Inert

Caption: Workflow for preventing pyrrole oxidation.

References

  • Inchimica. (n.d.). Pyrrole. Retrieved from [Link]

  • Kalyan, K. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Characterization of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole: A Predictive ¹H and ¹³C NMR Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel small molecules is a critical step. 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole, a molecule incorporating both the electron-rich N-methylpyrrole and the saturated pyrrolidine ring systems, presents an interesting case for spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for determining the precise connectivity and chemical environment of atoms within such a molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The expected NMR data for 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole is summarized in the tables below. These predictions are based on the analysis of chemical shifts for N-methylpyrrole and substituted pyrrolidines found in the literature.[2][3][4] The numbering convention used for the assignments is provided in the molecular structure diagram.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole (in CDCl₃)

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-3'6.58tJ ≈ 2.51H
H-5'6.50ddJ ≈ 2.5, 1.51H
H-4'6.05tJ ≈ 2.51H
N-CH₃3.55s-3H
H-6~2.70m-2H
H-2a, H-5a (pyrrolidine)~2.60 - 2.90m-2H
H-2b, H-5b (pyrrolidine)~2.40 - 2.70m-2H
H-3 (pyrrolidine)~2.20m-1H
H-4a, H-4b (pyrrolidine)~1.50 - 1.90m-2H
N-H (pyrrolidine)~1.5-3.0br s-1H

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole (in CDCl₃)

Assignment Predicted Chemical Shift (ppm)
C-2'~128
C-5'~121
C-3'~107
C-4'~106
C-2, C-5 (pyrrolidine)~50-55
C-6~35-40
N-CH₃~34
C-3 (pyrrolidine)~30-35
C-4 (pyrrolidine)~25-30

In-Depth Spectral Interpretation

The predicted chemical shifts arise from the distinct electronic environments of the protons and carbons in 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole.

¹H NMR Spectrum Analysis
  • Pyrrole Ring Protons (H-3', H-4', H-5'): The protons on the pyrrole ring are expected to appear in the aromatic region, typically between 6.0 and 7.0 ppm.[1][5] The H-5' proton, being adjacent to the nitrogen and the alkyl substituent, is predicted to be the most downfield of the three. The H-3' and H-4' protons will likely have similar chemical shifts. The characteristic coupling patterns (triplets and doublet of doublets) arise from spin-spin coupling with their neighbors on the five-membered ring.[6]

  • N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the pyrrole nitrogen will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is anticipated to be around 3.55 ppm.[3]

  • Methylene Bridge Protons (H-6): The two protons of the CH₂ group connecting the pyrrole and pyrrolidine rings are diastereotopic and will likely appear as a multiplet. Their chemical shift will be influenced by both ring systems.

  • Pyrrolidine Ring Protons (H-2, H-3, H-4, H-5): The protons on the saturated pyrrolidine ring will be found in the upfield region of the spectrum, generally between 1.5 and 3.0 ppm.[7] Due to the chiral center at C-3, the protons on C-2, C-4, and C-5 are all diastereotopic, leading to complex multiplet patterns. The proton on C-3, being a methine proton, will also be a multiplet due to coupling with the adjacent methylene protons.

  • Pyrrolidine N-H Proton: The proton on the pyrrolidine nitrogen is expected to be a broad singlet and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectrum Analysis
  • Pyrrole Ring Carbons (C-2', C-3', C-4', C-5'): The carbons of the aromatic pyrrole ring will resonate in the downfield region, typically between 100 and 130 ppm.[2][8] The carbon bearing the substituent (C-2') will be the most downfield, followed by the other alpha-carbon (C-5'). The beta-carbons (C-3' and C-4') will have similar, more upfield chemical shifts.

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is expected around 34 ppm.

  • Methylene Bridge Carbon (C-6): This carbon's chemical shift will be in the aliphatic region, influenced by the two attached rings.

  • Pyrrolidine Ring Carbons (C-2, C-3, C-4, C-5): The saturated carbons of the pyrrolidine ring will appear in the upfield region of the spectrum. The carbons adjacent to the nitrogen (C-2 and C-5) will be the most downfield of the pyrrolidine carbons due to the electronegativity of the nitrogen atom. The remaining carbons (C-3 and C-4) will be further upfield.

Comparison with Alternative Analytical Techniques: NMR vs. Mass Spectrometry

While NMR provides detailed structural connectivity, Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound.

  • NMR Spectroscopy: Provides detailed information about the chemical environment and connectivity of each atom. It is unparalleled for determining isomerism. The main disadvantage is the larger sample amount required compared to MS.

  • Mass Spectrometry: Provides the exact mass of the molecule, which can be used to determine its elemental formula. Fragmentation patterns can give some structural clues, but cannot definitively distinguish between isomers like 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole and 1-Methyl-3-(pyrrolidin-2-ylmethyl)pyrrole.

For the unambiguous identification of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole, a combination of both NMR and MS would be the gold standard, with NMR confirming the precise atomic arrangement and MS confirming the molecular formula.

Experimental Protocols

Standard NMR Sample Preparation and Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Weigh 5-10 mg of the purified 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole for ¹H NMR, or 20-50 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition (Illustrative parameters for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans: 16-64, depending on sample concentration.

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

      • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2 seconds.

Visualization of Molecular Structure and NMR Workflow

To aid in the understanding of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and a general workflow for NMR analysis.

NMR_Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (¹H and ¹³C NMR Spectra) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Coupling Constants) C->D E Structure Elucidation D->E

Caption: General workflow for structural elucidation using NMR spectroscopy.

Conclusion

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural characterization of organic molecules like 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by leveraging data from related structural motifs, a detailed and reliable prediction of the ¹H and ¹³C NMR spectra can be achieved. This predictive guide serves as a valuable resource for researchers in the synthesis and analysis of novel heterocyclic compounds, enabling them to confidently interpret their experimental data and confirm the structure of their target molecules. The combination of predictive analysis and standardized experimental protocols provides a robust framework for the application of NMR in modern chemical research.

References

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Available at: [Link]

  • Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). PMC - NIH. Available at: [Link]

  • Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry. Available at: [Link]

  • N-Methylpyrrole-2-methyl propdienyl ether - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry. Available at: [Link]

  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+. Pearson+. Available at: [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR. Available at: [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Available at: [Link]

  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0330663). NP-MRD. Available at: [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Available at: [Link]

  • 1-methyl-2-(1-pyrrolidinylmethyl)-1H-pyrrole. Chemical Synthesis Database. Available at: [Link]

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of Pyridinylpyrrole Derivatives via the Palladium-Catalyzed Reaction of Acetylpyridines with Methyleneaziridines. Amazon AWS. Available at: [Link]

  • 1-Methyl-2-pyrrolidinone. SpectraBase. Available at: [Link]

  • 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... ResearchGate. Available at: [Link]

  • 3-(1-Methylpyrrolidin-2-yl)pyridine. PubChem. Available at: [Link]

  • 1-Methylpyrrole. PubChem. Available at: [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth. Modgraph. Available at: [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. MDPI. Available at: [Link]

  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PMC. Available at: [Link]

  • 1-Methyl-2-pyrrolidinone - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole. Wiley Online Library. Available at: [Link]

  • CN108191732B - Synthesis method of N-methylpyrrole. Google Patents.

Sources

The Gold Standard: A Comparative Guide to the Structural Confirmation of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. This guide provides an in-depth, objective comparison of X-ray crystallography with other common analytical techniques for the structural confirmation of novel organic compounds, using a representative pyrrole-pyrrolidine derivative as a case study. As the complexity of synthetic molecules increases, so does the need for definitive structural data to inform structure-activity relationships (SAR), guide further synthesis, and secure intellectual property.

The Imperative of Unambiguous Structural Confirmation

In the synthesis of novel chemical entities, the intended molecular structure is a hypothesis until proven by empirical data. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for elucidating molecular connectivity and functional groups. However, these techniques often provide indirect or incomplete information about the precise three-dimensional arrangement of atoms, especially in molecules with multiple stereocenters or complex conformational landscapes.

X-ray crystallography, in contrast, offers a direct and definitive visualization of the molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom, leading to an unambiguous determination of bond lengths, bond angles, and absolute stereochemistry.[1]

A Tale of Two Techniques: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for structural confirmation is often a balance between the level of certainty required, the nature of the sample, and the resources available. Below is a comparative overview of the information provided by each technique in the context of our model compound, (1-Methyl-1H-pyrrol-2-yl)(pyrrolidin-1-yl)methanone.

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (¹H, ¹³C, 2D)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Connectivity of atoms, chemical environment of nuclei, relative stereochemistry.Molecular weight, elemental composition (HRMS), fragmentation patterns.Presence of functional groups.
Sample Requirements High-quality single crystal.Soluble sample in a deuterated solvent.Volatile or ionizable sample.Solid, liquid, or gas sample.
Structural Insight Definitive and unambiguous 3D structure in the solid state.Inferred structure based on chemical shifts, coupling constants, and correlations. Provides information on solution-state conformation.Provides the molecular formula and structural fragments, but not their connectivity or 3D arrangement.Confirms the presence of key bonds (e.g., C=O, C-N), but provides no information on the overall structure.
Limitations Crystal growth can be challenging; the solid-state conformation may differ from the solution-state conformation.Does not provide absolute 3D structure; signal overlap can complicate analysis in complex molecules.Does not directly provide stereochemical information or atomic connectivity.Provides limited information on the carbon skeleton and overall molecular architecture.

The Decisive Power of X-ray Crystallography: A Workflow

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and expertise.

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of (1-Methyl-1H-pyrrol-2-yl)(pyrrolidin-1-yl)methanone are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof). The choice of solvent is critical and often determined empirically.[1]

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[1]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic coordinates, bond lengths, and bond angles, resulting in a final, highly accurate structural model.

Corroborative Evidence: The Role of Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, spectroscopic methods are essential for initial characterization, purity assessment, and providing complementary information about the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms.

  • ¹H NMR: The proton NMR spectrum of (1-Methyl-1H-pyrrol-2-yl)(pyrrolidin-1-yl)methanone would be expected to show distinct signals for the protons on the pyrrole and pyrrolidine rings, as well as the N-methyl group. The chemical shifts and coupling patterns would confirm the presence of these structural motifs and their connectivity.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon, the carbons of the pyrrole and pyrrolidin-1-yl rings, and the N-methyl carbon, providing further evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement for the molecular ion of (1-Methyl-1H-pyrrol-2-yl)(pyrrolidin-1-yl)methanone, allowing for the unambiguous determination of its elemental formula (C10H14N2O).

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis in MS/MS experiments can provide valuable information about the structural components of the molecule, further corroborating the proposed connectivity. The mass spectrum of the related compound 1-(1-methyl-1H-pyrrol-2-yl)-ethanone shows a characteristic fragmentation pattern that can be used as a reference.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (1-Methyl-1H-pyrrol-2-yl)(pyrrolidin-1-yl)methanone would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹, as well as C-N stretching vibrations, confirming the presence of the amide linkage. The IR spectrum of the similar compound N-methyl-2-pyrrolidinone provides a useful comparison.

A Synergistic Approach to Structural Elucidation

The following diagram illustrates the complementary nature of X-ray crystallography and spectroscopic techniques in the structural elucidation process.

Caption: Synergistic Workflow for Structural Elucidation.

Conclusion: The Unrivaled Certainty of X-ray Crystallography

For researchers in drug discovery and development, the investment in obtaining a single-crystal X-ray structure can be invaluable. While NMR, MS, and IR spectroscopy are essential for routine characterization and providing strong evidence for a proposed structure, they cannot offer the same level of unambiguous, three-dimensional detail as X-ray crystallography. The precise knowledge of molecular geometry, conformation, and stereochemistry afforded by this "gold standard" technique is critical for understanding biological activity, designing more potent and selective analogues, and building a robust intellectual property portfolio. Therefore, a comprehensive structural confirmation strategy should leverage the complementary strengths of both spectroscopic methods and single-crystal X-ray diffraction.

References

  • NIST. Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. In: NIST Chemistry WebBook. Available from: [Link]

  • NIST. Mass spectrum of Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. In: NIST Chemistry WebBook. Available from: [Link]

  • NIST. 2-Pyrrolidinone, 1-methyl-. In: NIST Chemistry WebBook. Available from: [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

[1]

Executive Summary: Immediate Operational Directives

1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole is a specialized heterocyclic building block containing both an electron-rich aromatic system (N-methylpyrrole) and a secondary aliphatic amine (pyrrolidine).

Critical Disposal Rule: This compound must be treated as a Basic, Non-Halogenated Organic Waste . Strict Prohibition: NEVER mix this compound with oxidizing agents (fire risk) or strong acids (violent polymerization and exothermic neutralization). Carcinogen Warning: As a secondary amine, this compound must be strictly segregated from nitrosating agents (e.g., sodium nitrite, nitric oxide donors) to prevent the formation of carcinogenic nitrosamines.

Chemical Profile & Hazard Logic (Structure-Activity Analysis)

Since specific Safety Data Sheets (SDS) for this exact intermediate may be sparse, we apply Structure-Activity Relationship (SAR) protocols to determine the safety profile.

Functional GroupChemical BehaviorDisposal Implication
Pyrrolidine Ring Secondary Amine (

). Moderate Base (

).
Corrosive/Irritant. Will generate significant heat if mixed with acid waste streams.
N-Methylpyrrole Electron-rich aromatic heterocycle.Oxidation Sensitive. Prone to darkening/degradation. Polymerizes rapidly in the presence of strong acids (acid-catalyzed polymerization).
Combined Molecule Organic Liquid/Low-melting Solid.Ignitable (D001). Assume flash point

unless determined otherwise.[1]

Pre-Disposal Segregation & Handling[3]

To ensure a self-validating safety system, you must segregate this chemical before it reaches the central waste accumulation area.

A. The "No-Acid" Rule
  • Mechanism: The pyrrolidine moiety protonates exothermically. Simultaneously, the pyrrole ring is acid-sensitive.

  • Risk: Mixing with acidic waste (e.g., waste H₂SO₄ or HCl) can trigger a dual-threat scenario: rapid heat generation followed by uncontrolled polymerization of the pyrrole unit.

  • Protocol: Dedicate a specific waste container labeled "Basic Organic Waste" .

B. The Nitrosamine Blockade[4][5]
  • Mechanism: Secondary amines react with nitrosating agents to form N-nitrosamines.

  • Risk: Many N-nitrosamines are potent carcinogens.[2] Creating them in a waste drum violates safety protocols and creates a long-term contamination hazard.

  • Protocol: Verify that the waste stream contains zero nitrites, nitrous acid, or nitrogen oxides.

Step-by-Step Disposal Workflow

Step 1: Waste Stream Classification

Classify the material based on the EPA Resource Conservation and Recovery Act (RCRA) and local regulations.

  • Primary Code: D001 (Ignitable Characteristic) - Assumed for organic amines.

  • Secondary Code: D002 (Corrosive) - If pH > 12.5 (aqueous solutions).[1]

  • Stream: Non-Halogenated Organic Solvents (unless mixed with DCM/Chloroform).

Step 2: Container Selection & Labeling
  • Material: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid aluminum (amines can corrode aluminum).

  • Labeling:

    • Content: "Non-Halogenated Organic Waste: 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole."

    • Hazards: Check "Flammable" and "Corrosive/Base."

Step 3: Accumulation
  • Pour waste into the container using a funnel to avoid spillage on threads.

  • Do not fill >90% capacity (leave headspace for vapor expansion).

  • Keep the cap tightly closed when not actively adding waste to prevent amine odors and oxidation.

Step 4: Final Destruction
  • Method: The only acceptable destruction method for this nitrogen-rich heterocycle is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).

  • Why: Incineration ensures complete thermal oxidation of the pyrrole and pyrrolidine rings, preventing environmental leaching.

Visualized Workflows

Diagram 1: Disposal Decision Matrix

This logic gate ensures the material ends up in the correct stream, preventing incompatible mixtures.

DisposalMatrixStartWaste Generation:1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrroleCheckStateIs it mixed withHalogenated Solvents(DCM, Chloroform)?Start->CheckStateCheckAcidIs it mixed withStrong Acids?CheckState->CheckAcidNoHaloStreamStream A:Halogenated Organic WasteCheckState->HaloStreamYesNonHaloStreamStream B:Non-Halogenated Organic Waste(PREFERRED)CheckAcid->NonHaloStreamNoNeutralizeCRITICAL ACTION:Neutralize/Quench separatelybefore combiningCheckAcid->NeutralizeYesNeutralize->NonHaloStreamAfter Safe pH

Caption: Logic flow for assigning the correct waste stream, emphasizing the prohibition of acidic mixtures.

Diagram 2: Emergency Spill Response Loop

A self-contained loop for managing spills in the laboratory.

SpillResponseAssess1. ASSESSVentilate AreaCheck VolumePPE2. PPE UPNitrile Gloves (Double)Goggles + Lab CoatAssess->PPEContain3. CONTAINUse Absorbent Pads(Vermiculite/Sand)PPE->ContainCollect4. COLLECTScoop into HDPE PailDo NOT use paper towelsContain->CollectLabel5. LABEL'Hazardous Waste: Debris'(Flammable/Irritant)Collect->LabelLabel->AssessReport & Review

Caption: Immediate response protocol for spills. Note: Paper towels are avoided to prevent rapid surface oxidation/heating.

Emergency Procedures

Spill Management
  • Small Spills (<100 mL): Absorb with vermiculite or a commercial organic spill kit. Do not use paper towels as the primary absorbent for amines, as they can degrade or heat up; use inert clay or sand.

  • Large Spills (>100 mL): Evacuate the immediate area. Eliminate ignition sources.[3][2][4][5][6] Contact EHS.

Exposure Response[1][4][7][8][10][11]
  • Skin Contact: Wash immediately with soap and water for 15 minutes. The pyrrolidine moiety is a skin penetrant and irritant.[7]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][7] Remove contact lenses.[3][2][4][8] Seek medical attention immediately (alkaline injury risk).[3][4][5][7]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[9] (Defines D001 and D002 waste codes).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[7]

  • American Chemical Society (ACS).Identifying and Evaluating Hazards in Research Laboratories.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.